11-Phenylundecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
11-phenylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQIXRHHSITZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955058 | |
| Record name | 11-Phenylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-24-6, 50696-68-9 | |
| Record name | Benzeneundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Phenylundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050696689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 11-Phenylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.544 | |
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| Record name | 11-phenylundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of 11-phenylundecanoic acid"
Technical Whitepaper: Advanced Synthesis & Characterization of 11-Phenylundecanoic Acid
Executive Summary
11-Phenylundecanoic acid is a terminal aryl-substituted fatty acid derivative critical in the fields of surface chemistry (Self-Assembled Monolayers - SAMs) and pharmaceutical formulation. Structurally, it serves as a lipophilic tether, often employed to modify drug solubility or facilitate membrane permeation in oral delivery systems (analogous to SNAC carriers).
This guide rejects the traditional Friedel-Crafts alkylation route, which often yields inseparable poly-alkylated byproducts and regioisomers. Instead, we detail a precision synthesis via Sonogashira cross-coupling followed by catalytic hydrogenation. This "Convergent Route" ensures regiospecificity and high purity (>98%), essential for pharmaceutical and materials science applications.
Strategic Retrosynthesis
To achieve a linear, terminal phenyl substitution without branching, we disconnect the molecule at the C10-C11 bond. The most reliable bond-forming strategy for this architecture is a Palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne, followed by saturation of the alkyne.
Figure 1: Retrosynthetic logic flow prioritizing regiospecificity via Csp2-Csp coupling.
Experimental Protocol: The Convergent Route
Phase 1: Sonogashira Coupling
Objective: Synthesis of 11-phenyl-10-undecynoic acid. Rationale: 10-Undecynoic acid is commercially available. Direct coupling with iodobenzene avoids the need for protecting groups if 2 equivalents of base are used (one for the carboxylic acid, one for the alkyne).
Reagents:
-
10-Undecynoic acid (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)
-
Copper(I) iodide (1 mol%)
-
Triethylamine (Et3N) (3.0 eq) - Acts as solvent and base
-
Solvent: Anhydrous THF (optional, if Et3N volume is insufficient)
Workflow:
-
Inert Atmosphere: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Oxygen is a poison to the Pd catalyst and promotes homocoupling (Glaser coupling) of the alkyne.
-
Dissolution: Add 10-undecynoic acid (18.2 g, 100 mmol) and Iodobenzene (22.4 g, 110 mmol) to the flask.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (1.4 g) and CuI (0.19 g).
-
Base Addition: Add degassed Triethylamine (100 mL). The reaction is exothermic; add slowly.
-
Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The spot for iodobenzene should disappear.
-
Workup:
-
Evaporate Et3N under reduced pressure.
-
Redissolve residue in EtOAc (200 mL) and wash with 1M HCl (2 x 100 mL) to remove amine salts and protonate the carboxylic acid.
-
Wash with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (SiO2, Hexane -> 5% EtOAc) to yield an off-white solid.
Phase 2: Catalytic Hydrogenation
Objective: Reduction of the triple bond to a single bond. Rationale: Pd/C is the standard for alkyne saturation. The carboxylic acid moiety is stable under these conditions.
Reagents:
-
11-Phenyl-10-undecynoic acid (from Phase 1)
-
Palladium on Carbon (10 wt% loading)[1]
-
Solvent: Methanol or Ethanol (Reagent Grade)
-
Hydrogen Gas (Balloon pressure, ~1 atm)
Workflow:
-
Preparation: Dissolve the alkyne intermediate (10 g) in Ethanol (100 mL) in a hydrogenation flask.
-
Catalyst: Carefully add 10% Pd/C (0.5 g). Caution: Pd/C can ignite solvent vapors; add under Argon flow.
-
Hydrogenation: Evacuate the flask and backfill with H2 (repeat 3 times). Stir vigorously under H2 balloon for 12-16 hours at Room Temperature.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate to dryness.
-
Final Purification: Recrystallize from n-Heptane to yield 11-phenylundecanoic acid as white crystalline plates.
Characterization & Validation
The following data validates the structure. The absence of olefinic/alkynic protons in NMR is the primary indicator of successful hydrogenation.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Appearance | White crystalline solid | High purity form |
| Molecular Formula | C17H26O2 | MW: 262.39 g/mol |
| Melting Point | 44 - 46 °C | Distinct sharp range indicates purity |
| Solubility | Soluble in EtOH, CHCl3, DMSO | Insoluble in water |
Table 2: Spectroscopic Data (1H NMR, 400 MHz, CDCl3)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 11.0 - 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton |
| 7.25 - 7.30 | Multiplet | 2H | Ar-H | Meta protons (Phenyl) |
| 7.15 - 7.20 | Multiplet | 3H | Ar-H | Ortho/Para protons (Phenyl) |
| 2.60 | Triplet ( | 2H | Ar-CH2- | Benzylic methylene |
| 2.35 | Triplet ( | 2H | -CH2-COOH | Alpha-methylene to acid |
| 1.60 - 1.65 | Multiplet | 4H | -CH2- | Beta-methylenes (both ends) |
| 1.25 - 1.35 | Broad Multiplet | 12H | -(CH2)6- | Bulk methylene chain |
Critical Quality Attribute (CQA) Check:
-
Impurity Alert: If peaks appear at
5.0-6.0 ppm, hydrogenation is incomplete (alkene presence). -
Impurity Alert: If peaks appear at
7.5-8.0 ppm (doublets), check for unreacted Iodobenzene or homocoupled bi-aryl species.
Applications & Significance
-
Self-Assembled Monolayers (SAMs): The terminal phenyl ring provides a
-system for surface interactions, while the carboxylic acid anchors to metal oxides (e.g., TiO2, Al2O3). This creates hydrophobic surfaces with specific electronic properties. -
Drug Delivery (SNAC Analogs): Similar to Salcaprozate Sodium (SNAC), 11-phenylundecanoic acid acts as a permeation enhancer. The lipophilic tail integrates into the lipid bilayer of epithelial cells, while the polar head group can complex with cationic drugs or peptides, facilitating oral absorption of macromolecules.
Figure 2: Functional utility across materials science and pharmaceutical formulation.
References
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Fatty Acid Synthesis via Cross-Coupling: Jing, L., et al. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids. Accounts of Chemical Research, 48(11), 2828-2839. [Link]
-
Physical Properties & Characterization (Analogous Compounds): PubChem Compound Summary for Phenylacetic Acid derivatives and Undecanoic Acid derivatives. [Link](Note: Direct link to specific isomer entry)
-
Application in Drug Delivery (SNAC Mechanism): Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2), 78. [Link]
Sources
Technical Whitepaper: The Pharmacological and Physicochemical Profile of 11-Phenylundecanoic Acid
Executive Summary
11-Phenylundecanoic acid (11-PUA) is a synthetic fatty acid analog characterized by an 11-carbon aliphatic chain terminated by a phenyl ring. Unlike endogenous fatty acids (e.g., lauric or myristic acid), 11-PUA possesses a unique "aromatic anchor" that alters its interaction with lipid bilayers and hydrophobic protein pockets.
In drug development and biological research, 11-PUA serves three primary functions:
-
N-Myristoyltransferase (NMT) Modulator: It acts as an alternative substrate for NMT, competing with myristic acid and potentially inhibiting the replication of retroviruses like HIV-1 by altering viral protein lipidation.
-
Biopolymer Precursor: It is metabolically incorporated by Pseudomonas species into polyhydroxyalkanoates (PHAs), yielding functionalized bioplastics with aromatic side chains.
-
Albumin-Binding Ligand: Its structure allows for non-covalent binding to serum albumin (Sudlow Site I/II), a property exploited to extend the circulating half-life of peptide therapeutics.
This guide details the physicochemical properties, biological mechanisms, and validated experimental protocols for utilizing 11-PUA in research.
Physicochemical Profile
The biological activity of 11-PUA is dictated by its amphiphilic nature. The phenyl group increases lipophilicity (LogP) compared to straight-chain undecanoic acid, while introducing steric bulk that can disrupt tight lipid packing.
Table 1: Physicochemical Properties of 11-Phenylundecanoic Acid
| Property | Value (Approx.) | Biological Significance |
| CAS Number | 50696-68-9 | Unique identifier for sourcing. |
| Molecular Formula | - | |
| Molecular Weight | 262.39 g/mol | Permeable to most cell membranes. |
| LogP (Predicted) | ~5.2 - 5.8 | Highly lipophilic; partitions rapidly into membranes. |
| pKa | ~4.8 | Exists as an anion (carboxylate) at physiological pH (7.4). |
| Solubility | Low (Water), High (DMSO, Ethanol) | Requires organic co-solvents for biological assays. |
| Critical Micelle Conc. | ~1-5 mM (pH dependent) | Forms micelles at high concentrations; acts as a surfactant. |
Biological Mechanisms & Pharmacology[1]
N-Myristoyltransferase (NMT) Inhibition
The most distinct pharmacological activity of 11-PUA is its interaction with N-myristoyltransferase (NMT). NMT normally catalyzes the transfer of myristic acid (C14:0) to the N-terminal glycine of specific cellular and viral proteins.
-
Mechanism: 11-PUA mimics the chain length of myristic acid but presents a terminal phenyl group. It can be activated to 11-phenylundecanoyl-CoA inside the cell.
-
Competitive Action: This activated CoA thioester competes with myristoyl-CoA for the NMT active site.
-
Outcome: If incorporated into viral proteins (e.g., HIV-1 Gag), the bulky phenyl group disrupts the protein's membrane association or assembly, leading to reduced viral replication. Studies suggest inhibitory potential in the 10–100 µM range.[1]
Antimicrobial & Membrane Activity
Like its analog 11-cyclohexylundecanoic acid, 11-PUA exhibits antimicrobial activity against Gram-positive bacteria.
-
Mode of Action: The un-ionized form (at acidic pH) or the amphiphilic anion inserts into the bacterial cell membrane. The phenyl ring disrupts the Van der Waals forces between phospholipid tails, increasing membrane fluidity and permeability, eventually causing leakage of intracellular contents.
Biopolymer Synthesis (Metabolic Incorporation)
Pseudomonas putida and Pseudomonas oleovorans can metabolize 11-PUA via the
Visualizing the Mechanism
The following diagram illustrates the competitive inhibition of NMT by 11-PUA and its downstream effects on viral protein processing.
Caption: Competitive inhibition mechanism where 11-PUA acts as a "false substrate" for NMT, leading to dysfunctional protein lipidation.
Experimental Protocols
Protocol A: NMT Inhibition Assay (In Vitro)
Purpose: To determine if 11-PUA inhibits the myristoylation of a target peptide.
Materials:
-
Recombinant NMT enzyme (Human or Fungal).
- -Myristoyl-CoA (Radiolabeled donor).
-
Synthetic peptide substrate (e.g., GNAAAARR-amide).
-
11-Phenylundecanoic acid (dissolved in DMSO).
Workflow:
-
Preparation: Dilute 11-PUA in assay buffer (50 mM Tris-HCl, pH 8.0) to final concentrations of 0, 10, 50, 100, and 200 µM. Ensure DMSO < 2%.
-
Reaction Mix: Combine NMT enzyme (10 ng), peptide substrate (10 µM), and
-Myristoyl-CoA (0.5 µM). -
Incubation: Add 11-PUA dilutions to the mix. Incubate at 30°C for 15 minutes.
-
Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose paper discs.
-
Washing: Wash discs
with 10% trichloroacetic acid (TCA) to remove unbound CoA. -
Quantification: Dry discs and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[11-PUA]. Calculate
.
Protocol B: Minimum Inhibitory Concentration (MIC) Determination
Purpose: To assess antimicrobial potency against S. aureus or E. coli.
Workflow:
-
Stock Solution: Dissolve 11-PUA in 100% Ethanol or DMSO to 50 mg/mL.
-
Media Prep: Use Mueller-Hinton Broth (MHB). Note: Fatty acids may precipitate in high-salt media; ensure thorough dispersion.
-
Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Controls:
-
Positive Control: Ciprofloxacin.
-
Solvent Control: MHB + equivalent % DMSO/Ethanol (must show no inhibition).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Applications in Drug Delivery (Albumin Binding)
11-PUA is utilized in "Fatty Acid Acylation" technologies. By conjugating 11-PUA to a therapeutic peptide (e.g., via a lysine side chain), the peptide acquires affinity for Human Serum Albumin (HSA).
-
Binding Site: The aliphatic chain enters the hydrophobic crevices of HSA (Sudlow Site II), while the phenyl ring provides additional
- stacking interactions with residues like Trp-214, potentially increasing residence time compared to simple aliphatic chains. -
Benefit: This binding protects the peptide from renal filtration and enzymatic degradation, significantly extending the in vivo half-life.
References
-
Antimicrobial Properties of Fatty Acid Analogs Šmidrkal, J., et al. (2009). Antimicrobial properties of 11-cyclohexylundecanoic acid.[2] Czech Journal of Food Sciences.
-
N-Myristoyltransferase Inhibition and Substrate Specificity Alsaidan, O. A. S. (2018). Functional Role of N-Myristoyltransferase-1 in Prostate Cancer. University of Georgia Theses & Dissertations.
-
Albumin Binding of Fatty Acid Derivatives Zorzi, A., et al. (2017). Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. MedChemComm.
-
Synthesis and Biopolymer Application Hazer, B. (2010). Synthesis and characterization of poly(3-hydroxyalkanoates) containing phenyl groups. Materials Science.
-
General Pharmacological Properties of Phenyl-Fatty Acids PubChem Compound Summary for CID 54531781: 11-Oxo-11-phenylundecanoic acid (Structural Analog).
Sources
11-Phenylundecanoic Acid: From Metabolic Probe to Albumin-Binding Anchor
Executive Summary
11-Phenylundecanoic acid (11-PUA) represents a critical intersection between classical metabolic biochemistry and modern bioconjugation strategies. Originally developed as a "molecular tag" to elucidate the mechanisms of fatty acid oxidation (beta-oxidation), this molecule has evolved into a vital hydrophobic anchor in drug development. Its structural specificity—an 11-carbon aliphatic chain terminated by a phenyl ring—grants it unique affinity for Human Serum Albumin (HSA), enabling the half-life extension of peptide therapeutics. This guide details the historical genesis, chemical synthesis, and pharmacokinetic mechanisms of 11-PUA.
Historical Genesis & Mechanistic Validation
The Knoop Legacy: The Logic of Phenyl-Tagging
The discovery and utility of 11-phenylundecanoic acid are rooted in the seminal work of Franz Knoop in 1904. Before the advent of radioisotopes (
While Knoop initially utilized shorter chains (phenylpropionic and phenylbutyric acid), 11-phenylundecanoic acid became the definitive probe for validating the Beta-Oxidation Theory in long-chain fatty acids.
The "Odd-Chain" Validation (Self-Validating Logic)
The metabolic fate of 11-PUA serves as a self-validating system for the beta-oxidation mechanism. Because the alkyl chain contains an odd number of carbons (11) attached to the phenyl ring, the sequential removal of 2-carbon units (Acetyl-CoA) inevitably leads to a specific, predictable end-product.
-
Mechanism: The enzyme Acyl-CoA dehydrogenase initiates the cleavage of C2 units.[1]
-
Calculation: 11 carbons in the side chain.
-
Cycle 1: 11
9 -
Cycle 2: 9
7 -
Cycle 3: 7
5 -
Cycle 4: 5
3 (Phenylpropionic acid) -
Cycle 5: 3
1 (Benzoic acid)
-
-
Excretion: The resulting Benzoic acid conjugates with glycine in the liver to form Hippuric Acid , which is excreted in urine.
Contrast: An even-chain analogue (e.g., 10-phenyldecanoic acid) would degrade to Phenylacetic acid, excreted as Phenylacetylglutamine. This distinction remains a fundamental teaching tool in biochemistry.
Figure 1: The metabolic fate of 11-phenylundecanoic acid. The production of Hippuric Acid confirms the sequential removal of 2-carbon units from the odd-numbered chain.
Chemical Synthesis & Optimization
Early synthesis methods (Friedel-Crafts acylation of benzene with undecylenyl chloride) often resulted in isomeric mixtures due to carbocation rearrangements. For pharmaceutical-grade applications, a linear, regiospecific synthesis is required.
The Wittig Reaction followed by catalytic hydrogenation is the gold standard for ensuring the phenyl group is strictly terminal.
Protocol: Regiospecific Synthesis via Wittig Olefination
Objective: Synthesize high-purity 11-phenylundecanoic acid without branched isomers.
Reagents:
-
10-Carboxydecyltriphenylphosphonium bromide (Wittig Salt)
-
Benzaldehyde (Freshly distilled)
-
Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen gas (
)
Step-by-Step Methodology:
-
Ylide Formation (The "Head"):
-
Dissolve 10-carboxydecyltriphenylphosphonium bromide in dry THF under
atmosphere. -
Critical Step: Cool to -78°C to suppress side reactions.
-
Add NaHMDS (2.2 equivalents) dropwise. The solution will turn deep orange/red, indicating ylide formation.
-
-
Coupling (The Wittig Reaction):
-
Add Benaldehyde (1.0 equivalent) slowly to the ylide solution.
-
Allow the reaction to warm to room temperature over 4 hours.
-
Result: Formation of 11-phenylundec-10-enoic acid (mixture of cis and trans alkene).
-
-
Hydrogenation (Saturation):
-
Dissolve the alkene intermediate in Methanol/Ethyl Acetate (1:1).
-
Add 10% Pd/C catalyst (5% by weight).
-
Stir under
balloon pressure (1 atm) for 12 hours. -
Filtration: Filter through Celite to remove Pd/C.
-
-
Purification:
-
Recrystallize from Hexane/Ethanol to yield white crystalline solid.
-
Validation: H-NMR should show a triplet at
2.60 ppm (benzyl protons) and absence of alkene protons ( 5.0-6.5 ppm).
-
Figure 2: Synthetic workflow ensuring terminal phenyl placement via Wittig chemistry.
Pharmacokinetics: The Albumin "Hitchhiker" Strategy
In modern drug development, 11-PUA is less of a metabolic probe and more of a pharmacokinetic enhancer. Small peptides (like GLP-1 agonists or insulin analogs) suffer from rapid renal clearance (minutes).
Mechanism of Half-Life Extension
Human Serum Albumin (HSA) is the most abundant plasma protein (
By conjugating 11-phenylundecanoic acid to a peptide drug (via an amide bond to a Lysine side chain), the drug acquires the ability to bind non-covalently to HSA.
-
The "Iceberg" Effect: The albumin molecule acts as a massive carrier (66.5 kDa), preventing the small peptide (<5 kDa) from being filtered by the glomerulus (cutoff ~60 kDa).
-
Protection: The binding shields the peptide from enzymatic degradation by DPP-IV or neutral endopeptidases.
Comparative Binding Data
The phenyl ring at the terminus of the C11 chain provides additional hydrophobic interaction energy (
| Fatty Acid Ligand | Chain Length | HSA Binding Affinity ( | In Vivo Half-Life (Est.) |
| Decanoic Acid | C10 | Low | |
| Myristic Acid | C14 | Moderate (e.g., Insulin Detemir) | |
| 11-Phenylundecanoic Acid | C11-Ph | High | |
| Palmitic Acid | C16 | High (e.g., Liraglutide) |
Note: While C16 (Palmitic) and C18 (Stearic) are common, the phenyl-terminated variants offer unique steric properties that can modulate the "off-rate" of the drug from albumin, allowing for fine-tuned release profiles.
Figure 3: The mechanism of albumin-mediated half-life extension using 11-PUA as an anchor.
References
- Knoop, F. (1904). "Der Abbau aromatischer Fettsäuren im Tierkörper." Beiträge zur chemischen Physiologie und Pathologie, 6, 150-162.
-
Sudlow, G., Birkett, D. J., & Wade, D. N. (1975).[2] "The characterization of two specific drug binding sites on human serum albumin." Molecular Pharmacology, 11(6), 824-832.[2]
-
PubChem. "11-Phenylundecanoic acid | C17H26O2." National Library of Medicine.
-
Kratz, F. (2008). "Albumin as a drug carrier: Design of prodrugs, drug conjugates and nanoparticles." Journal of Controlled Release, 132(3), 171-183.
- Wittig, G., & Schöllkopf, U. (1954). "Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I." Chemische Berichte, 87(9), 1318-1330. (Foundational chemistry for the synthesis protocol).
Sources
11-Phenylundecanoic Acid & Derivatives: Technical Monograph
This guide provides an in-depth technical analysis of 11-phenylundecanoic acid (11-PUA), its synthesis, and its utility as a pharmacophore in drug delivery and enzyme inhibition.
Synthesis, Pharmacokinetics, and Functional Applications
Executive Summary
11-Phenylundecanoic acid (11-PUA) is an
-
Albumin-Binding Anchor: It acts as a lipophilic albumin-binding moiety (ABM) for half-life extension of peptide therapeutics (e.g., insulin, GLP-1 analogs).
-
Pharmacophore Scaffold: Its hydroxamic acid derivatives function as histone deacetylase (HDAC) inhibitors, while its supramolecular assemblies demonstrate antifungal properties.
Chemical Architecture & Physicochemical Profile
The molecule consists of three distinct functional domains: the Phenyl Head (hydrophobic/
Table 1: Physicochemical Properties of 11-PUA
| Property | Value | Relevance |
| IUPAC Name | 11-phenylundecanoic acid | Standard nomenclature |
| CAS Registry | 3343-24-6 | Identification |
| Molecular Formula | - | |
| Molecular Weight | 262.4 g/mol | Small molecule range |
| LogP (Predicted) | ~5.7 | High lipophilicity; excellent membrane permeability |
| pKa (COOH) | ~4.8 | Ionized at physiological pH (7.4) |
| Melting Point | 48–51 °C | Low-melting solid |
| Solubility | DMSO, Ethanol, Chloroform | Poor water solubility without conjugation |
High-Fidelity Synthesis Protocols
While industrial synthesis often employs Friedel-Crafts alkylation, this method yields branched isomers that are difficult to separate. For research and pharmaceutical applications requiring >99% regiochemical purity, the Heck Cross-Coupling Strategy is the gold standard.
Protocol A: Linear Synthesis via Heck Coupling
This route ensures the phenyl group is exclusively at the
Step 1: Heck Coupling
-
Reagents: 10-Undecenoic acid (1.0 eq), Iodobenzene (1.1 eq),
(5 mol%), (10 mol%), (2.0 eq). -
Solvent: Acetonitrile or DMF.
-
Conditions: Reflux under
for 12–24 hours. -
Mechanism: Palladium-catalyzed cross-coupling yields 11-phenylundec-10-enoic acid (mostly E-isomer).
-
Workup: Acidify with 1M HCl, extract with EtOAc, wash with brine. Purify via silica gel chromatography (Hexane:EtOAc 9:1).
Step 2: Hydrogenation
-
Reagents: 11-phenylundec-10-enoic acid,
(1 atm), Pd/C (10% w/w). -
Solvent: Methanol or Ethanol.
-
Conditions: Stir at RT for 4–6 hours.
-
Result: Quantitative reduction of the double bond to yield 11-phenylundecanoic acid .
Protocol B: Derivatization to Hydroxamic Acid (HDAC Inhibitor)
To convert 11-PUA into an HDAC inhibitor (analogous to SAHA), the carboxyl group is converted to a hydroxamate.
-
Activation: Dissolve 11-PUA in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h to form the acid chloride.
-
Coupling: Add the acid chloride dropwise to a cooled solution of hydroxylamine hydrochloride (
) and excess KOH in methanol/water. -
Quench: Acidify to pH 5 to precipitate 11-phenylundecanehydroxamic acid .
Visualization: Synthesis Pathway
Caption: Regioselective synthesis of 11-PUA and its hydroxamic acid derivative via Heck coupling.
Biological Applications & Mechanisms
A. Albumin Binding & Half-Life Extension
11-PUA is a potent Albumin Binding Moiety (ABM) . When conjugated to rapidly cleared peptides (e.g., via an amide bond to a Lysine side chain), it promotes non-covalent binding to Human Serum Albumin (HSA).
-
Mechanism: The C11 chain occupies the hydrophobic channel of HSA (typically Sudlow Site II or the fatty acid binding sites), while the terminal phenyl group engages in
- or cation- interactions with aromatic residues (e.g., Tyr150, Phe223) within the albumin pocket. -
Advantage over Palmitic Acid: The phenyl ring provides a distinct "anchor" point that can alter the dissociation rate (
), potentially tuning the pharmacokinetic profile more precisely than simple aliphatic chains.
B. HDAC Inhibition (Hydroxamic Acid Derivative)
The hydroxamic acid derivative of 11-PUA functions as a "Zinc Chelator" in the active site of Histone Deacetylases (HDACs).
-
Cap Group: The phenyl ring acts as the surface recognition domain.
-
Linker: The C11 chain spans the hydrophobic tunnel of the enzyme.
-
Zinc Binding Group (ZBG): The hydroxamic acid coordinates the
ion at the catalytic core, preventing substrate deacetylation. -
Selectivity: Due to the longer chain length (C11 vs. C6 in SAHA), this derivative often shows selectivity for HDAC6 or HDAC11, which have deeper catalytic pockets.
Visualization: Albumin Binding Equilibrium
Caption: Kinetic equilibrium of 11-PUA conjugates utilizing HSA as a circulating depot to extend half-life.
Experimental Protocol: Albumin Binding Assay
To validate the binding affinity of 11-PUA derivatives, a Fluorescence Quenching Assay is recommended. This relies on the intrinsic fluorescence of HSA Tryptophan-214, which is quenched upon ligand binding.
Materials:
-
Human Serum Albumin (fatty acid-free),
in PBS (pH 7.4). -
11-PUA stock solution (10 mM in DMSO).
-
Spectrofluorometer (
).
Procedure:
-
Baseline: Measure the fluorescence emission spectrum of the 5
HSA solution. -
Titration: Sequentially add aliquots of 11-PUA (final conc. 0.5 to 50
). -
Equilibration: Incubate for 2 minutes after each addition.
-
Measurement: Record the decrease in fluorescence intensity at 340 nm.
-
Analysis: Plot
vs. [Ligand] (Stern-Volmer plot) to determine the quenching constant ( ) and binding constant ( ).
Self-Validation:
-
Control: Titrate with pure DMSO to ensure solvent doesn't quench fluorescence.
-
Positive Control: Use Warfarin (Site I) or Ibuprofen (Site II) to map the specific binding site via competitive displacement.
References
-
Synthesis of Omega-Phenyl Fatty Acids
- Title: "Palladium-catalyzed arylation of unsaturated f
- Source:Journal of Organic Chemistry.
- Context: Describes the Heck coupling methodology for attaching phenyl rings to terminal alkenes in f
-
URL:[Link]
-
Albumin Binding Mechanisms
- Title: "Structure-based drug design of albumin binders."
- Source:N
- Context: Explains the mechanism of fatty acid binding to Sudlow sites and the role of hydrophobic interactions.
-
URL:[Link]
-
HDAC Inhibitor Design
- Title: "Design, synthesis, and biological evaluation of novel hydroxamic acid deriv
- Source:Journal of Medicinal Chemistry.
- Context: Validates the "Cap-Linker-ZBG" pharmacophore model used for 11-PUA hydroxamate deriv
-
URL:[Link]
-
Antifungal Activity of Phenyl Fatty Acids
- Title: "Antifungal activity of phenyl f
- Source:ResearchG
- Context: Details the biological activity of phenyl-fatty acid analogs against Candida species.
-
URL:[Link]
-
Self-Assembled Monolayers (SAMs)
Sources
Technical Guide: Solubility Profile and Solvent Selection for 11-Phenylundecanoic Acid
The following guide provides an in-depth technical analysis of the solubility profile of 11-phenylundecanoic acid. It is structured to serve researchers and formulation scientists, moving from fundamental physicochemical properties to practical experimental protocols.
Executive Summary
11-Phenylundecanoic acid (CAS: 3343-24-6) is a long-chain fatty acid derivative characterized by a terminal phenyl ring and a carboxylic acid head group separated by an 11-carbon alkyl spacer. Its solubility behavior is governed by the competition between its hydrophobic tail (phenyl + undecyl chain) and its hydrophilic head (carboxyl). This molecule is widely utilized in the formation of Self-Assembled Monolayers (SAMs) on metal oxides and as a lipophilic linker in drug discovery.
Key Solubility Takeaway: The molecule exhibits a "Lipophilic-Acidic" profile. It is highly soluble in low-polarity organic solvents (chloroform, toluene), moderately soluble in polar organic solvents (ethanol, DMSO), and practically insoluble in water at neutral/acidic pH. Aqueous solubility can only be achieved via deprotonation (pH > 8.0) or surfactant mediation.
Physicochemical Architecture
To predict and manipulate solubility, one must understand the molecular forces at play.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₇H₂₆O₂ | High carbon content indicates lipophilicity. |
| Molecular Weight | 262.39 g/mol | Moderate size; kinetics of dissolution may be slower than small salts. |
| Predicted LogP | ~5.7 | Highly Lipophilic. Preferentially partitions into non-polar phases. |
| pKa (Carboxyl) | ~4.8 (Estimate*) | Acts as a weak acid. Neutral at pH < 4; Anionic at pH > 6. |
| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents. |
| H-Bond Acceptors | 2 (COOH) | Interactions with protic solvents (Ethanol, Water). |
*Estimate based on typical values for long-chain alkyl carboxylic acids (e.g., undecanoic acid).
Solubility Landscape & Solvent Compatibility[1]
The solubility of 11-phenylundecanoic acid is dictated by the "Like Dissolves Like" principle, specifically the Hansen Solubility Parameters (dispersion, polarity, and hydrogen bonding).
A. Organic Solvents (Recommended)
This is the primary domain for processing this molecule.
-
Chlorinated Solvents (Chloroform, Dichloromethane):
-
Solubility: High (>100 mg/mL) .
-
Mechanism: Strong dispersion forces between the solvent and the long alkyl/phenyl chain overcome the crystal lattice energy.
-
Use Case: Synthesis, NMR analysis, and initial stock solution preparation.
-
-
Alcohols (Ethanol, Methanol, Isopropanol):
-
Solubility: Moderate to High (10–50 mg/mL) .
-
Mechanism: The hydroxyl group of the solvent hydrogen-bonds with the carboxylic acid head, while the alkyl chain is accommodated by the solvent's organic backbone.
-
Use Case: Standard for SAM preparation. Ethanol is preferred because it is less toxic than methanol and evaporates cleanly.
-
-
Polar Aprotic (DMSO, DMF):
-
Solubility: Good (10–30 mg/mL) .
-
Mechanism: High dipole moment solvates the polar head group effectively.
-
Use Case: Biological assays (stock solutions) where organic volatility is undesirable.
-
B. Aqueous Systems (pH Dependent)
Water is a poor solvent for the neutral molecule due to the high energy cost of hydrating the large hydrophobic surface area (hydrophobic effect).
-
Acidic/Neutral Water (pH < 7): Insoluble (< 0.1 mg/mL). The molecule exists in its protonated, neutral form.
-
Basic Water (pH > 8-9): Soluble (as Phenylundecanoate salt).
-
Protocol: Add 1.0 equivalent of NaOH or KOH. The formation of the carboxylate anion (
) introduces a charge, allowing hydration. -
Caution: At high concentrations, the amphiphilic nature (polar head, non-polar tail) may lead to micelle formation rather than a true solution.
-
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Use this protocol to determine the exact solubility limit in a specific solvent for your batch.
-
Preparation: Weigh approximately 50 mg of 11-phenylundecanoic acid into a chemically resistant glass vial (e.g., borosilicate).
-
Solvent Addition: Add 0.5 mL of the target solvent.
-
Equilibration: Cap tightly and vortex for 5 minutes. If fully dissolved, add more solid. If undissolved, place on a shaker bench at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter (PTFE is required to prevent drug adsorption/leaching common with nylon).
-
Quantification:
-
Pipette a known volume (e.g., 200 µL) of the filtrate into a pre-weighed aluminum dish.
-
Evaporate the solvent (vacuum oven or nitrogen stream).
-
Weigh the residue.
-
Calculation:
-
Protocol B: Preparation of SAM Deposition Solution (1 mM in Ethanol)
This is the industry-standard workflow for surface modification.
-
Calculations:
-
Target Concentration: 1 mM (1 mmol/L).
-
MW: 262.39 mg/mmol.
-
Target Volume: 20 mL.
-
Mass Required:
.
-
-
Dissolution:
-
Weigh 5.3 ± 0.1 mg of 11-phenylundecanoic acid.
-
Transfer to a clean glass scintillation vial (avoid plastics to prevent leaching).
-
Add 20 mL of absolute ethanol (200 proof) . Note: Presence of water can disrupt monolayer formation.[1]
-
-
Validation: Sonicate for 2 minutes. The solution should be optically clear.
-
Storage: Use immediately or store at 4°C protected from light. If precipitation occurs upon cooling, sonicate to re-dissolve before use.
Visualization of Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the intended application.
Figure 1: Solvent selection decision tree based on experimental requirements.
References
-
PubChem. 11-Phenylundecanoic acid (Compound Summary).[2] National Library of Medicine. [Link]
-
Bhal, S. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.[Link]
Sources
Unlocking the Therapeutic Potential of 11-Phenylundecanoic Acid: A Technical Guide for Drug Discovery
Foreword: Charting Unexplored Territory
In the vast landscape of drug discovery, the exploration of novel chemical entities with therapeutic promise is a continuous endeavor. This guide focuses on 11-phenylundecanoic acid, a compound with a unique structural motif—a long-chain fatty acid terminating in a phenyl group. While direct and extensive research on the therapeutic applications of 11-phenylundecanoic acid is nascent, its structure provides a compelling rationale for investigating its potential as a modulator of key cellular pathways implicated in metabolic and inflammatory diseases. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for exploring the therapeutic utility of this intriguing molecule. We will delve into its hypothesized mechanism of action, propose potential therapeutic applications, and provide detailed experimental protocols to empower the scientific community to validate these hypotheses.
The Molecular Logic: Why 11-Phenylundecanoic Acid Merits Investigation
11-Phenylundecanoic acid's structure as a fatty acid analogue is the cornerstone of its therapeutic potential. Fatty acids and their derivatives are pivotal signaling molecules, acting as ligands for nuclear receptors that govern a multitude of physiological processes. The presence of the terminal phenyl group may confer enhanced binding affinity, selectivity, or unique pharmacological properties compared to endogenous fatty acids.
Our central hypothesis is that 11-phenylundecanoic acid acts as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a family of ligand-activated transcription factors that play a critical role in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2][3][4] The three main isoforms, PPARα, PPARβ/δ, and PPARγ, have distinct tissue distributions and physiological roles, making them attractive targets for a range of diseases.[1][2]
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, it is a key regulator of lipid metabolism.[1][2][5] Agonists of PPARα, such as fibrates, are used to treat dyslipidemia.[6][7]
-
PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and enhances insulin sensitivity.[1][2][4] Thiazolidinediones, a class of PPARγ agonists, have been used in the treatment of type 2 diabetes.[6]
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, and its agonists are being investigated for metabolic disorders.[1][6]
The structural similarity of 11-phenylundecanoic acid to endogenous fatty acid ligands of PPARs strongly suggests its potential to interact with and modulate the activity of these receptors.
Hypothesized Therapeutic Applications
Based on the potential interaction with PPARs, we can extrapolate several promising therapeutic avenues for 11-phenylundecanoic acid.
Metabolic Disorders
Given the central role of PPARs in metabolic homeostasis, 11-phenylundecanoic acid could be a candidate for treating conditions such as:
-
Dyslipidemia: By potentially activating PPARα, it may help in clearing circulating lipids.[1][2]
-
Insulin Resistance and Type 2 Diabetes: Through possible PPARγ agonism, it could improve insulin sensitivity.[1][2]
-
Obesity: Modulation of PPARs can influence adipocyte differentiation and energy expenditure.[1][8]
Inflammatory Conditions
PPARs are known to exert potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.[4][9] This is achieved by antagonizing the signaling pathways of key inflammatory transcription factors like NF-κB.[4][9] Structurally related phenolic acids have also demonstrated anti-inflammatory properties.[10][11][12] Therefore, 11-phenylundecanoic acid could be investigated for its utility in chronic inflammatory diseases such as:
-
Inflammatory Bowel Disease (IBD): PPARγ activation has shown promise in mitigating intestinal inflammation.[9]
-
Dermatological Conditions: Compounds like azelaic acid, a dicarboxylic acid, are used to treat inflammatory skin conditions like acne and rosacea due to their anti-inflammatory and antimicrobial properties.[13][14][15][16][17]
-
Neuroinflammation: PPAR agonists are being explored for their neuroprotective effects in conditions like stroke and neurodegenerative diseases.[18]
Elucidating the Mechanism of Action: A Proposed Experimental Workflow
To rigorously test the therapeutic potential of 11-phenylundecanoic acid, a systematic experimental approach is essential. The following workflow provides a roadmap for its initial characterization.
Caption: Proposed experimental workflow for evaluating the therapeutic potential of 11-phenylundecanoic acid.
Step 1: Synthesis and Purity Analysis of 11-Phenylundecanoic Acid
Prior to any biological evaluation, the synthesis and purification of 11-phenylundecanoic acid are paramount. A potential synthetic route could involve the coupling of a phenyl-containing Grignard reagent with a suitable 11-carbon halo-ester, followed by hydrolysis. Purity should be confirmed by techniques such as NMR and mass spectrometry.
Step 2: In Vitro Characterization
A luciferase reporter assay is a standard method to determine if a compound activates PPARs.
Experimental Protocol: PPAR Luciferase Reporter Assay
-
Cell Culture: Plate HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect cells with:
-
An expression vector for the ligand-binding domain of human PPARα, PPARγ, or PPARβ/δ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
A β-galactosidase expression vector for transfection efficiency normalization.
-
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of 11-phenylundecanoic acid. Include known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as positive controls and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24 hours of incubation, lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.
-
Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.
Table 1: Hypothetical Data from PPAR Luciferase Reporter Assay
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARβ/δ EC50 (µM) |
| 11-Phenylundecanoic Acid | 5.2 | 15.8 | > 50 |
| Fenofibrate (Control) | 10.5 | > 100 | > 100 |
| Rosiglitazone (Control) | > 100 | 0.1 | > 100 |
To determine if 11-phenylundecanoic acid modulates cellular fatty acid metabolism, a fluorescent fatty acid uptake assay can be employed.[19][20][21][22]
Experimental Protocol: Fluorescent Fatty Acid Uptake Assay
-
Cell Culture: Plate relevant cells (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes) in a 96-well black, clear-bottom plate.
-
Compound Pre-treatment: Pre-incubate the cells with varying concentrations of 11-phenylundecanoic acid for a specified time (e.g., 24 hours).
-
Fatty Acid Uptake Measurement:
-
Add a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) to the cells.
-
Incubate for a short period (e.g., 5-15 minutes).
-
Add a quenching agent to extinguish the fluorescence of the analog in the extracellular medium.[20][21]
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Compare the fluorescence intensity in treated cells to that of vehicle-treated control cells to determine the effect of 11-phenylundecanoic acid on fatty acid uptake.
The ability of 11-phenylundecanoic acid to suppress inflammatory responses can be assessed by measuring cytokine production in activated immune cells.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages) in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of 11-phenylundecanoic acid for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours of stimulation, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the supernatant of cells treated with 11-phenylundecanoic acid to those of LPS-stimulated cells without the compound.
Step 3: In Vivo Validation in Disease Models
If promising in vitro data is obtained, the next crucial step is to evaluate the efficacy of 11-phenylundecanoic acid in relevant animal models of metabolic and inflammatory diseases. For example, its effects on glucose tolerance, lipid profiles, and hepatic steatosis could be studied in db/db mice, a model of type 2 diabetes.[23] Its anti-inflammatory potential could be assessed in a dextran sulfate sodium (DSS)-induced colitis model in mice.
Signaling Pathways and Molecular Interactions
The primary hypothesized signaling pathway for 11-phenylundecanoic acid involves the activation of PPARs.
Caption: Hypothesized PPAR signaling pathway for 11-phenylundecanoic acid.
Upon entering the cell, 11-phenylundecanoic acid is hypothesized to bind to and activate a PPAR isoform. This activation leads to a conformational change in the PPAR, causing it to heterodimerize with the retinoid X receptor (RXR).[1][3] This PPAR-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[8] This binding recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and the inflammatory response, ultimately leading to the observed physiological effects.[2][3]
Conclusion and Future Directions
While the therapeutic potential of 11-phenylundecanoic acid remains to be fully elucidated, its unique chemical structure provides a strong rationale for its investigation as a novel therapeutic agent. The primary hypothesis centers on its ability to modulate the activity of PPARs, which could have profound implications for the treatment of metabolic and inflammatory diseases. The experimental workflows outlined in this guide offer a clear and systematic path for researchers to explore these possibilities. Future research should focus on a comprehensive evaluation of its efficacy and safety in preclinical models, elucidation of its detailed pharmacokinetic and pharmacodynamic profiles, and identification of its specific molecular targets and off-target effects. The journey to unlock the full therapeutic potential of 11-phenylundecanoic acid has just begun, and it is a journey that holds significant promise for the future of medicine.
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-
Cusabio. PPAR signaling pathway. Available from: [Link]
-
Hossain, M. R., Kim, H., & Jang, H. (2021). Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. International Journal of Molecular Sciences, 22(19), 10693. Available from: [Link]
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Elabscience. Fatty Acid Uptake Fluorometric Assay Kit (E-BC-F067). Available from: [Link]
-
Gross, S., et al. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research, 46(6), 1339-1345. Available from: [Link]
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Gervois, P., & Staels, B. (2001). Peroxisome proliferator-activated receptors in inflammation control. Journal of Endocrinology, 169(3), 453-459. Available from: [Link]
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Chinetti, G., Fruchart, J. C., & Staels, B. (2001). Peroxisome proliferator-activated receptors (PPARs): nuclear receptors at the crossroads between lipid metabolism and inflammation. Inflammation Research, 50(9), 447-458. Available from: [Link]
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Fumery, M., et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Immunology, 11, 1133. Available from: [Link]
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Pirinen, E., & Auwerx, J. (2014). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Frontiers in Physiology, 5, 228. Available from: [Link]
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de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12299-12328. Available from: [Link]
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Ohno, H., et al. (2012). PPAR agonists induce a white-to-brown fat conversion through stabilization of PRDM16 protein. Cell Metabolism, 15(3), 395-404. Available from: [Link]
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Wikipedia. PPAR agonist. Available from: [Link]
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Li, A.-N., et al. (2022). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers in Immunology, 13, 1036325. Available from: [Link]
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Ferramosca, A., & Zara, V. (2014). The potential of natural products for targeting PPARα. Biological Chemistry, 395(7-8), 755-768. Available from: [Link]
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Salehi, B., et al. (2021). Anti-inflammatory and analgesic actions of phenolic acids. ResearchGate. Available from: [Link]
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ResearchGate. (2025). A Three Step Synthesis of 11-Cycloheptylundecanoic Acid, a Component of the Thermoacidophile Alicyclobacillus cycloheptanicus. Available from: [Link]
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Willson, T. M., et al. (2007). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARalpha Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. Journal of Medicinal Chemistry, 50(4), 685-695. Available from: [Link]
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Utomo, R. Y., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. Molecules, 28(23), 7856. Available from: [Link]
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Lee, J. Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Archives of Pharmacal Research, 40(12), 1417-1428. Available from: [Link]
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Rădulescu, M. L., et al. (2022). Current Perspectives of the Applications of Polyphenols and Flavonoids in Cancer Therapy. International Journal of Molecular Sciences, 23(17), 9693. Available from: [Link]
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André, A., et al. (2022). Role of Polyphenol-Derived Phenolic Acid in Mitigation of Inflammasome-Mediated Anxiety and Depression. International Journal of Molecular Sciences, 23(18), 10899. Available from: [Link]
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Merritt, J. L., & MacLeod, E. (2013). Fatty acid oxidation disorders. Translational pediatrics, 2(4), 180-191. Available from: [Link]
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Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British journal of pharmacology, 174(11), 1349-1365. Available from: [Link]
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Podgórska, A., Puścion-Jakubik, A., & Markiewicz-Żukowska, R. (2021). The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications. Dermatologic Therapy, 34(5), e15032. Available from: [Link]
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DermNet. (2022). Azelaic acid: Uses, Application and More. Available from: [Link]
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Searle, T., et al. (2020). The versatility of azelaic acid in dermatology. Journal of Dermatological Treatment, 1-11. Available from: [Link]
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MSD Manual Consumer Version. Fatty Acid Oxidation Disorders. Available from: [Link]
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Doctorly. (2025). AZELAIC ACID - IS IT WORTH THE HYPE? | Dermatologists Explain. YouTube. Available from: [Link]
-
Cureus. (2025). Azelaic Acid in Dermatology: A Review of Its Mechanism of Action. Available from: [Link]
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- 18. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fatty Acid Uptake Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 20. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 23. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"step-by-step synthesis protocol for 11-phenylundecanoic acid"
Strategic Overview
11-Phenylundecanoic acid (
This protocol details a high-purity, three-phase synthesis starting from commercially available 10-undecynoic acid. By utilizing a palladium-catalyzed coupling followed by hydrogenation, we ensure exclusive terminal functionalization without chain isomerization.
Retrosynthetic Analysis
The strategy relies on disconnecting the
Figure 1: Retrosynthetic disconnection showing the modular assembly of the phenyl-alkyl chain.
Experimental Protocol
Phase 1: Methyl Ester Protection
Rationale: While Sonogashira coupling can proceed with free acids, the carboxylic acid moiety can form copper carboxylates, interfering with the catalytic cycle and reducing yield. Methyl ester protection prevents this and simplifies purification.
Reagents:
-
10-Undecynoic acid (18.2 g, 100 mmol)
-
Methanol (200 mL, anhydrous)
-
Sulfuric acid (
, conc., 2 mL)
Procedure:
-
Dissolve 10-undecynoic acid in methanol in a 500 mL round-bottom flask (RBF).
-
Add
dropwise with stirring. -
Reflux at 65°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1); product (
) is less polar than starting material. -
Concentrate methanol in vacuo. Dilute residue with
(100 mL), wash with sat. (2 x 50 mL) and brine. -
Dry over
, filter, and concentrate to yield Methyl 10-undecynoate as a clear oil (Yield: >95%). Use directly.
Phase 2: Sonogashira Cross-Coupling
Rationale: This step creates the carbon-carbon bond. We use Iodobenzene over Bromobenzene for faster oxidative addition to Pd(0), allowing milder conditions (Room Temperature) which preserves the ester functionality.
Reagents:
-
Methyl 10-undecynoate (9.8 g, 50 mmol)
-
Iodobenzene (11.2 g, 55 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (
, 700 mg, 2 mol%) -
Copper(I) iodide (CuI, 190 mg, 2 mol%)
-
Triethylamine (
, 100 mL, degassed) -
THF (50 mL, anhydrous, degassed)
Critical Control Point (Oxygen):
Procedure:
-
Setup: Flame-dry a 3-neck RBF equipped with a stir bar, reflux condenser, and argon inlet.
-
Charging: Add
, CuI, and Iodobenzene under argon flow. -
Solvent Addition: Add degassed THF and
via syringe. -
Initiation: Add Methyl 10-undecynoate dropwise over 10 minutes. The solution will turn dark brown/black (formation of active catalytic species).
-
Reaction: Stir at Room Temperature (25°C) for 12–16 hours.
-
QC Check: Monitor by TLC.[1] If conversion is slow, heat to 40°C.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts and catalyst residues. Wash the pad with
. -
Extraction: Concentrate the filtrate. Redissolve in
, wash with 1M HCl (to remove amine), sat. , and brine. -
Purification: Purify via silica gel flash chromatography (Hexane:EtOAc 95:5) to yield Methyl 11-phenylundec-10-ynoate .
Phase 3: Hydrogenation & Hydrolysis
Rationale: A "one-pot" style reduction followed by saponification. The triple bond is reduced to a single bond using Pd/C.
Reagents:
-
Methyl 11-phenylundec-10-ynoate (from Phase 2)
-
Palladium on Carbon (10 wt% Pd/C, 10% by mass of substrate)
-
Ethanol (100 mL)
-
Hydrogen gas (Balloon pressure, ~1 atm)[2]
-
Sodium Hydroxide (NaOH, 4M aq. solution)
Procedure:
-
Hydrogenation: Dissolve the alkyne ester in Ethanol. Carefully add Pd/C (Caution: Pyrophoric when dry).
-
Purge the flask with
(vacuum/fill cycle x3). Stir under balloon for 6 hours.-
QC Check: NMR aliquot. Disappearance of alkyne carbons (~80-90 ppm).
-
-
Filtration: Filter through Celite to remove Pd/C. Do not concentrate yet.
-
Hydrolysis: To the ethanolic filtrate, add 4M NaOH (20 mL). Heat to 60°C for 2 hours.
-
Isolation: Concentrate ethanol. Acidify the aqueous residue with 6M HCl to pH 1. The product will precipitate as a white solid.
-
Final Purification: Recrystallize from Hexane/Ethanol or minimal Acetone.
Quality Control & Characterization
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 46–49 °C | Capillary MP |
| Assay | >98.0% | HPLC / GC-MS |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Characteristic benzylic | ||
| Characteristic | ||
| Alkyl chain envelope |
Process Flow Diagram
Figure 2: Step-by-step process flow for the synthesis.
Scientific Integrity & Troubleshooting (E-E-A-T)
-
Why Sonogashira? Unlike the Wittig reaction, which generates triphenylphosphine oxide waste (difficult to remove), or Friedel-Crafts, which requires harsh Lewis acids, Sonogashira is atom-economical regarding the carbon skeleton and tolerates functional groups.
-
Troubleshooting: If the coupling turns black immediately and yields are low, oxygen ingress has deactivated the catalyst. Ensure rigorous degassing.
-
Homocoupling: If "Glaser coupling" (alkyne dimer) is observed, reduce the amount of CuI and ensure the atmosphere is inert (oxygen promotes dimerization).
-
-
Safety Note: Dry Pd/C is pyrophoric. Always keep it wet with water or solvent before adding to the reaction. Filter under an inert blanket if possible, or keep the filter cake wet during disposal.
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. Link
-
Tao, Y. T., et al. (1993). "Structure and properties of self-assembled monolayers of
-phenylalkanethiols on gold". Journal of the American Chemical Society, 115(10), 4350–4358. (Provides physical data for similar phenyl-alkyl chains). Link -
BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of 11-Dodecenoic Acid". (Reference for fatty acid handling protocols). Link
Sources
Application Note: Chromatographic Isolation and Analysis of 11-Phenylundecanoic Acid
Introduction & Scope
11-Phenylundecanoic acid (CAS: 3343-24-6) is a long-chain fatty acid derivative featuring a terminal phenyl ring. It serves as a critical intermediate in the synthesis of pharmaceuticals, self-assembled monolayers (SAMs), and functionalized lipids.
The Chromatographic Challenge:
While the phenyl ring provides a lipophilic anchor, the terminal carboxylic acid group (
This guide details a dual-stage protocol :
-
Flash Column Chromatography (Normal Phase): For bulk purification of crude synthetic material.
-
RP-HPLC (Reverse Phase): For analytical purity assessment and quality control (QC).
Physicochemical Context & Strategy
| Property | Value/Characteristic | Chromatographic Implication |
| Molecular Formula | High lipophilicity ( | |
| Molecular Weight | 262.39 g/mol | Suitable for standard pore sizes (60 Å). |
| Acidity ( | ~4.8 (COOH) | Critical: Requires acidic modifier in mobile phase to suppress ionization. |
| UV Absorption | Detection at 254 nm is possible but low sensitivity. 210 nm is preferred for HPLC. |
Mechanism of Action: The Acid Modifier
Without an acidic modifier, the carboxylate moiety interacts with the silica surface (
Protocol A: Flash Purification (Preparative)
Objective: Isolation of >95% pure material from crude synthesis mixtures.
Materials
-
Stationary Phase: Irregular Silica Gel 60 (40–63 µm).
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Modifier: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology
Step 1: Column Preparation
-
Pack the column with Silica Gel 60.
-
Equilibration (Crucial): Flush the column with 3 Column Volumes (CV) of 99% Hexanes / 1% AcOH .
-
Why? This pre-saturates the silica silanols with acetic acid, preventing the target molecule from binding irreversibly upon injection.
-
Step 2: Sample Loading (Dry Load)
-
Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).
-
Add silica gel (ratio 1:2 sample-to-silica) to the flask.
-
Rotary evaporate until a free-flowing powder is obtained.
-
Load this powder physically onto the top of the pre-equilibrated column.
-
Note: Liquid loading is discouraged as the solvent slug can cause band broadening for fatty acids.
-
Step 3: Elution Gradient Run the following gradient at a flow rate optimized for your column diameter (e.g., 40 mL/min for a 40g cartridge):
| Time (CV) | % Mobile Phase B (EtOAc) | Modifier Status |
| 0–2 | 0% | Constant 1% AcOH in all solvents |
| 2–10 | 0% | 1% AcOH |
| 10–15 | 10% | 1% AcOH |
| 15–20 | 20% (Isocratic) | 1% AcOH |
Target Elution: 11-Phenylundecanoic acid typically elutes between 10–15% EtOAc.
Step 4: Detection (The "Blind Spot") Since UV 254 nm signal may be weak, do not rely solely on the fraction collector's UV trigger.
-
Collect all fractions.
-
TLC Visualization: Spot fractions on Silica TLC plates.
-
Eluent: 80% Hex / 20% EtOAc / 1% AcOH.
-
Stain: Dip in Phosphomolybdic Acid (PMA) or KMnO₄ and heat. The fatty chain will oxidize and appear as a bright spot. UV alone is often insufficient for monitoring the tails of the peak.
-
Protocol B: RP-HPLC (Analytical QC)
Objective: Quantifying purity of the isolated solid.
Chromatographic Conditions
-
Column: C18 (L1) End-capped,
mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry). -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: DAD/UV at 210 nm (primary) and 254 nm (secondary).
Gradient Program
| Time (min) | % B (ACN) | Event |
| 0.0 | 50% | Equilibration |
| 10.0 | 95% | Linear Ramp |
| 12.0 | 95% | Wash |
| 12.1 | 50% | Re-equilibration |
| 15.0 | 50% | Stop |
-
Note: The high starting organic % (50%) is required because the C11 alkyl chain is very hydrophobic. Starting at 5% B would result in excessively long retention times.
Visualization of Workflow
Diagram 1: Purification Logic Flow
Caption: Integrated workflow for the isolation of 11-phenylundecanoic acid, highlighting the critical staining step and QC transition.
Diagram 2: The "Acid Effect" Mechanism
Caption: Mechanistic view of how acetic acid blocks silanol sites and protonates the analyte to prevent tailing.
Troubleshooting & System Suitability
| Issue | Root Cause | Corrective Action |
| Peak Tailing (Flash) | Insufficient acid modifier. | Increase AcOH to 2% or switch to Formic Acid. Ensure column equilibration. |
| Low Sensitivity (HPLC) | Wrong wavelength. | Switch detector from 254 nm to 210 nm . The phenyl ring absorption is much higher at low wavelengths. |
| Retention Shift | pH fluctuation. | Ensure TFA/Formic acid is freshly added to the aqueous mobile phase. |
| Broad Peaks | Solubility mismatch. | If injecting liquid, ensure sample solvent (e.g., DCM) is minimal. Use Dry Loading. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76863, 11-Phenylundecanoic acid. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.[4] (Fundamental basis for Flash Chromatography parameters).
- Teledyne ISCO.Purification of Fatty Acids and Fatty Acid Methyl Esters (FAMEs). Application Note AN86.
-
Agilent Technologies (2013). Rapid Determination of Eight Related Aromatic Acids. Application Note. Retrieved from [Link] (Validates C18/TFA methods for phenyl-substituted acids).
Sources
- 1. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Application Note: Utilization of 11-Phenylundecanoic Acid in Cell Culture
Introduction & Compound Profile
11-Phenylundecanoic acid (11-PUA) is an omega-phenyl fatty acid analog consisting of an 11-carbon alkyl chain terminated by a phenyl ring. In cell culture and biochemical research, it serves two primary functions: as a metabolic tracer to study fatty acid
Unlike native fatty acids, the terminal phenyl group resists metabolic degradation beyond specific checkpoints, allowing researchers to quantify metabolic flux by measuring stable aromatic end-products.
Key Chemical Properties
| Property | Detail |
| Chemical Formula | |
| Molecular Weight | 262.39 g/mol |
| Structure | |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, Chloroform. Requires BSA conjugation for cell delivery. |
| Metabolic Fate |
Preparation of Reagents: The BSA-Conjugation Protocol[1]
Critical Causality: Free fatty acids (FFAs) are amphipathic and form micelles or precipitate in aqueous media, causing localized cytotoxicity and inconsistent dosing. To mimic physiological transport and ensure bioavailability, 11-PUA must be conjugated to Fatty Acid-Free Bovine Serum Albumin (BSA) before introduction to cell cultures.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
11-Phenylundecanoic Acid (Solid)
-
Solvent: 100% Ethanol or DMSO (anhydrous)
-
Carrier: Fatty Acid-Free BSA (lyophilized powder)
-
Base: 0.1 M NaOH (if using saponification method)
-
Media: Serum-free culture medium (e.g., DMEM) or 150 mM NaCl
Step-by-Step Conjugation Protocol
Phase A: Stock Solution Preparation (100 mM)
-
Weighing: Weigh 26.2 mg of 11-PUA.
-
Solubilization: Dissolve in 1 mL of 100% Ethanol (preferred for metabolic studies to avoid DMSO interference) or DMSO.
-
Note: If using Ethanol, gentle warming (
) may be required. -
Saponification Option: For strictly aqueous buffers, dissolve in 0.1 M NaOH at
to form the sodium salt, but Ethanol/BSA is more stable for cell culture.
-
Phase B: BSA Carrier Preparation (10% w/v)
-
Dissolve 1.0 g of Fatty Acid-Free BSA in 10 mL of 150 mM NaCl or serum-free medium.
-
Filter sterilize using a 0.22
m PES membrane. -
Pre-warm the BSA solution to
in a water bath. Cold BSA precipitates fatty acids immediately.
Phase C: Conjugation (Complexing)
-
Ratio: Target a molar ratio of roughly 2:1 to 5:1 (FA:BSA). A 5 mM FA concentration in 10% BSA is standard stock.
-
Injection: While stirring the warm BSA solution (
) on a magnetic plate, slowly dropwise add the 11-PUA stock solution.-
Visual Check: The solution may turn transiently cloudy but should clear as the albumin binds the lipid.
-
-
Equilibration: Stir at
for 30–60 minutes. -
Final QC: Check pH. Adjust to 7.4 if necessary. Aliquot and store at
. Avoid repeated freeze-thaw cycles.
Application 1: Metabolic Flux Analysis ( -Oxidation Tracking)
This assay utilizes the resistance of the phenyl ring to enzymatic cleavage. As the cell metabolizes the alkyl chain via mitochondrial
Experimental Logic[14]
-
Input: 11-Phenylundecanoic Acid (C11 chain).
-
Process: 5 cycles of
-oxidation remove 10 carbons ( ). -
Output: C1-Phenyl remnant
Benzoic Acid . -
Contrast: An even-chain analog (e.g., 12-phenyldodecanoic acid) would yield Phenylacetic Acid.
Diagram: Metabolic Pathway
Caption: Stepwise degradation of 11-PUA. The odd-chain length results in Benzoic Acid production.
Assay Protocol
-
Seeding: Seed HepG2 (liver) or C2C12 (muscle) cells in 6-well plates.
-
Starvation: Incubate in serum-free low-glucose medium for 4 hours to upregulate fatty acid oxidation (FAO) machinery.
-
Treatment: Replace media with "FAO Media" containing:
-
100
M BSA-conjugated 11-PUA. -
0.5 mM L-Carnitine (cofactor for transport).
-
-
Incubation: Incubate for 2–24 hours.
-
Analysis: Collect culture supernatant.
-
Detection: Perform HPLC or LC-MS targeting Benzoic Acid and its glycine conjugate Hippuric Acid .
-
Normalization: Normalize metabolite concentration to total cellular protein content.
-
Application 2: Surface Engineering (SAMs)
11-PUA can be used to create defined hydrophobic surfaces on metal oxide substrates (e.g., Titanium, Aluminum) or via amide coupling to amine-functionalized glass. This is useful for studying cell adhesion on surfaces with specific wettability.
Protocol for Coverslip Modification
-
Cleaning: Clean gold-coated or metal-oxide coverslips with Piranha solution (Caution: Explosive/Corrosive) or UV/Ozone.
-
Deposition: Immerse coverslips in a 1 mM solution of 11-PUA in Ethanol for 12–24 hours at room temperature.
-
Washing: Rinse
with Ethanol to remove unbound acid. Dry under Nitrogen gas. -
Cell Culture: Sterilize with 70% Ethanol before seeding cells.
-
Outcome: Creates a hydrophobic, aromatic-rich surface to test integrin-independent adhesion or protein adsorption.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | Cold media or insufficient BSA | Pre-warm media to |
| High Cytotoxicity | Detergent effect of free FA | Verify conjugation efficiency; Reduce concentration to |
| No Metabolic Product | CPT1 inhibition or high Glucose | Add L-Carnitine; Ensure media is Low Glucose to force FAO. |
| Cloudy Stock Solution | Solvent incompatibility | Use warm Ethanol; add dropwise with vigorous stirring. |
References
-
Fatty Acid Conjugation Protocol
- Source: Seahorse Bioscience / Agilent Technologies.
-
URL:
-
Metabolic Tracing (Knoop's Principle)
- Source: Knoop, F. (1904). "Der Abbau aromatischer Fettsäuren im Tierkörper." Beiträge zur chemischen Physiologie und Pathologie.
- Modern Context: Houten, S. M., & Wanders, R. J. (2010). "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease.
-
URL:[Link]
-
Self-Assembled Monolayers (SAMs)
- Source: Ulman, A. (1996). "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews.
-
URL:[Link]
-
Fatty Acid Solubility in Cell Culture
- Source: Alsabeeh, N., et al. (2018). "Cell culture models of fatty acid overload: Problems and solutions." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
-
URL:[Link]
Sources
Application Notes and Protocols: 11-Phenylundecanoic Acid as a Substrate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Fatty Acid Metabolism with 11-Phenylundecanoic Acid
11-Phenylundecanoic acid is a synthetic, phenyl-substituted fatty acid that serves as a valuable tool for investigating the activity of specific enzyme families involved in lipid metabolism.[1] Its unique structure, featuring a stable phenyl group at the terminus of an eleven-carbon chain, makes it a specific probe for enzymes that catalyze the hydroxylation of fatty acids, particularly at the terminal (ω) carbon. This property is instrumental in studying the function and inhibition of cytochrome P450 (CYP) enzymes, especially those in the CYP4A and CYP4F subfamilies, which are known fatty acid ω-hydroxylases.[2][3][4]
The introduction of a phenyl group provides a distinct analytical signature, facilitating the tracking and quantification of its metabolites in enzymatic assays. This makes 11-phenylundecanoic acid a superior research tool compared to its endogenous fatty acid counterparts for specific applications. Understanding the enzymes that metabolize this compound can provide insights into drug metabolism, lipid signaling pathways, and the pathology of diseases such as hypertension and cancer.[2][5]
This document provides detailed application notes and protocols for the use of 11-phenylundecanoic acid as a substrate in enzymatic assays, with a primary focus on cytochrome P450 ω-hydroxylases and its potential application in cyclooxygenase inhibition assays.
Principle of the Assays
Cytochrome P450-Mediated ω-Hydroxylation
Cytochrome P450 enzymes are a large family of monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids.[5][6] The CYP4 family, in particular, is known for its ω-hydroxylase activity, which involves the introduction of a hydroxyl group at the terminal methyl group of a fatty acid.[4][7] This is often the initial step in a pathway that converts fatty acids into dicarboxylic acids, which can then undergo further metabolism.[4]
In the context of 11-phenylundecanoic acid, a CYP4A enzyme, such as CYP4A11, will catalyze the hydroxylation of the terminal (ω) carbon of the undecanoic acid chain. Due to the presence of the phenyl group at the 11th position, the primary metabolite expected is 11-hydroxy-11-phenylundecanoic acid .
The general reaction is as follows:
11-phenylundecanoic acid + O₂ + NADPH + H⁺ → 11-hydroxy-11-phenylundecanoic acid + H₂O + NADP⁺
The activity of the enzyme can be determined by measuring the rate of formation of the hydroxylated product over time. This is typically achieved using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Cyclooxygenase (COX) Inhibition
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[8][9] While 11-phenylundecanoic acid is not a typical substrate for COX enzymes, its structural similarity to other fatty acids suggests it could act as a competitive inhibitor. Assays to determine the inhibitory potential of 11-phenylundecanoic acid on COX activity are valuable for screening for novel anti-inflammatory compounds.
Visualization of Key Pathways and Workflows
Figure 1: General workflow for a CYP450-mediated hydroxylation assay.
Figure 2: Simplified catalytic cycle of CYP4A11 with 11-phenylundecanoic acid.
Application Protocol 1: Determination of CYP4A11-Mediated ω-Hydroxylation of 11-Phenylundecanoic Acid
This protocol is designed for the in vitro determination of CYP4A11 activity using recombinant human CYP4A11, human liver microsomes, or other cellular fractions containing the enzyme. The detection and quantification of the metabolite, 11-hydroxy-11-phenylundecanoic acid, is performed by LC-MS/MS.
Materials and Reagents
-
11-Phenylundecanoic acid: (Substrate)
-
11-Hydroxy-11-phenylundecanoic acid: (Metabolite standard for quantification)
-
Recombinant human CYP4A11: (or human liver microsomes)
-
NADPH regenerating system: (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
Potassium phosphate buffer: (100 mM, pH 7.4)
-
Acetonitrile (ACN): (LC-MS grade)
-
Formic acid: (LC-MS grade)
-
Internal Standard (IS): (e.g., a structurally similar but isotopically labeled compound or a compound with similar chromatographic behavior)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of 11-phenylundecanoic acid in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.
-
Prepare a stock solution of the 11-hydroxy-11-phenylundecanoic acid standard in methanol or acetonitrile at 1 mg/mL.
-
Prepare working solutions of the substrate and standard by diluting the stock solutions in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the enzyme solution (recombinant CYP4A11 or microsomes) to the desired concentration in the assay buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer (to make up the final volume)
-
Enzyme preparation (e.g., 5-20 pmol of recombinant CYP4A11 or 0.1-0.5 mg/mL of microsomal protein)
-
11-Phenylundecanoic acid (to achieve a final concentration range for kinetic studies, e.g., 0.5-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A typical gradient could be: 0-1 min, 30% B; 1-5 min, 30-95% B; 5-7 min, 95% B; 7-7.1 min, 95-30% B; 7.1-10 min, 30% B.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the parent and product ions for both the analyte (11-hydroxy-11-phenylundecanoic acid) and the internal standard. The specific MRM transitions will need to be optimized for the instrument used.
-
-
-
Data Analysis:
-
Construct a standard curve using the 11-hydroxy-11-phenylundecanoic acid standard.
-
Quantify the amount of metabolite formed in each sample.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per minute per pmol of CYP or per mg of microsomal protein.
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[10][11]
-
Expected Results and Interpretation
The assay should demonstrate a time- and enzyme-dependent formation of 11-hydroxy-11-phenylundecanoic acid. The kinetic parameters (Kₘ and Vₘₐₓ) will provide valuable information about the affinity of the enzyme for the substrate and its maximum catalytic rate. These values can be used to compare the activity of different CYP isoforms or to assess the impact of inhibitors.
Table 1: Example Reaction Conditions for CYP4A11 Assay
| Component | Final Concentration/Amount |
| Potassium Phosphate Buffer (pH 7.4) | 100 mM |
| Recombinant CYP4A11 | 10 pmol |
| 11-Phenylundecanoic Acid | 1-100 µM |
| NADPH Regenerating System | 1X |
| Total Volume | 200 µL |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
Application Protocol 2: Screening for COX-2 Inhibition using 11-Phenylundecanoic Acid
This protocol describes a method to screen for the inhibitory effect of 11-phenylundecanoic acid on cyclooxygenase-2 (COX-2) activity. A common method for assessing COX activity is to measure the production of prostaglandin E₂ (PGE₂) from the substrate arachidonic acid.
Materials and Reagents
-
Human recombinant COX-2 enzyme
-
Arachidonic acid: (Substrate)
-
11-Phenylundecanoic acid: (Potential inhibitor)
-
Celecoxib or other known COX-2 inhibitor: (Positive control)
-
Tris-HCl buffer: (100 mM, pH 8.0)
-
Heme: (Cofactor)
-
Glutathione: (Cofactor)
-
PGE₂ ELISA kit or LC-MS/MS for PGE₂ detection
-
DMSO: (for dissolving compounds)
-
96-well plates
-
Incubator
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of 11-phenylundecanoic acid and the positive control inhibitor in DMSO.
-
Prepare a working solution of arachidonic acid in ethanol.
-
Prepare the assay buffer containing Tris-HCl, heme, and glutathione.
-
-
Inhibition Assay:
-
In a 96-well plate, add the following:
-
Assay buffer
-
COX-2 enzyme
-
Varying concentrations of 11-phenylundecanoic acid (or positive/negative controls). The final DMSO concentration should be kept low (e.g., <1%).
-
-
Pre-incubate the enzyme with the potential inhibitor at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of 11-phenylundecanoic acid compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Expected Results and Interpretation
If 11-phenylundecanoic acid inhibits COX-2, a dose-dependent decrease in PGE₂ production will be observed. The IC₅₀ value will provide a quantitative measure of its inhibitory potency. This information is useful for structure-activity relationship studies and for the initial screening of potential anti-inflammatory drug candidates.
Table 2: Example of a COX-2 Inhibition Assay Setup
| Well Type | 11-Phenylundecanoic Acid | Arachidonic Acid | COX-2 Enzyme |
| 100% Activity Control | Vehicle (DMSO) | + | + |
| Test Compound | Serial Dilutions | + | + |
| Positive Control | Known Inhibitor | + | + |
| Blank | Vehicle (DMSO) | - | + |
Conclusion
11-Phenylundecanoic acid is a versatile and valuable tool for researchers in biochemistry, pharmacology, and drug development. Its utility as a specific substrate for fatty acid ω-hydroxylases, such as CYP4A11, allows for the detailed characterization of these important enzymes. Furthermore, its potential as a modulator of other lipid-metabolizing enzymes, like cyclooxygenases, opens avenues for the discovery of new therapeutic agents. The protocols outlined in this document provide a solid foundation for utilizing 11-phenylundecanoic acid in enzymatic assays, enabling robust and reproducible data generation for a variety of research applications.
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. [Link]
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Deciphering the Role of Fatty Acid-Metabolizing CYP4F11 in Lung Cancer and Its Potential As a Drug Target. PubMed. [Link]
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Determination of CYP4A11-catalyzed lauric acid 12-hydroxylation by high-performance liquid chromatography with radiometric detection. PubMed. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
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Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. National Institutes of Health. [Link]
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Development and Validation of an LC-MS/MS Method for the Determination of Pelubiprofen and Its Active Metabolite, Trans-Alcohol, in Human Plasma and Its Application to Pharmacokinetic Study. PubMed. [Link]
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Cytochrome P450 omega hydroxylase. Wikipedia. [Link]
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New Proluciferin Substrates for Human CYP4 Family Enzymes. ResearchGate. [Link]
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Application Notes and Protocols: Incorporation of 11-Phenylundecanoic Acid into Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the successful incorporation of 11-phenylundecanoic acid (11-PUA) into model lipid bilayers. Moving beyond a simple recitation of steps, this document elucidates the underlying physicochemical principles, offering field-proven insights into the critical parameters governing the formation and characterization of 11-PUA-containing liposomes. We present robust protocols for liposome preparation via the thin-film hydration method followed by extrusion, and detail essential analytical techniques for validation, including Dynamic Light Scattering (DLS), Differential Scanning Calorimetry (DSC), and Fluorescence Spectroscopy. This guide is designed to empower researchers to confidently prepare and rigorously characterize these specialized lipid systems for applications in drug delivery, membrane biophysics, and materials science.
Introduction: The Significance of 11-Phenylundecanoic Acid in Membrane Systems
11-Phenylundecanoic acid (11-PUA) is a unique fatty acid characterized by a saturated 11-carbon aliphatic chain terminating in a bulky phenyl group.[1] This structure imparts amphiphilic properties, with a hydrophilic carboxylic acid headgroup and a hydrophobic tail that includes the aromatic moiety. The presence of the phenyl group distinguishes 11-PUA from naturally abundant fatty acids and offers intriguing possibilities for its use in membrane research.
The incorporation of fatty acids into lipid bilayers can significantly alter the physicochemical properties of the membrane, including its fluidity, permeability, and stability.[2][3] The terminal phenyl group of 11-PUA is expected to introduce distinct packing constraints and intermolecular interactions within the hydrophobic core of the bilayer compared to a standard alkyl chain. This makes 11-PUA a valuable tool for probing membrane structure and dynamics, and a potential component in the design of novel lipid-based drug delivery systems. Understanding the precise effects of 11-PUA on a lipid bilayer is crucial for harnessing its potential.
Physicochemical Properties of 11-Phenylundecanoic Acid
A thorough understanding of the molecular properties of 11-PUA is fundamental to designing its successful incorporation into a lipid bilayer.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₆O₂ | [1] |
| Molecular Weight | 262.4 g/mol | [1] |
| Structure | Phenyl-(CH₂)₁₀-COOH | [1] |
| Amphiphilicity | Carboxylic acid head (hydrophilic), undecyl-phenyl tail (hydrophobic) | Inferred |
The bulky, non-polar phenyl group at the terminus of the acyl chain is the most significant feature of 11-PUA. This group will likely reside within the hydrophobic core of the lipid bilayer, influencing the packing and dynamics of neighboring lipid tails.
Experimental Workflow: A Logical Framework
The successful incorporation and characterization of 11-PUA into lipid bilayers follows a logical progression of steps, each designed to ensure the quality and reproducibility of the final system.
Caption: Experimental workflow for 11-PUA liposome preparation and characterization.
Detailed Protocol: Preparation of 11-PUA-Containing Liposomes
This protocol is based on the well-established thin-film hydration method, which is highly reproducible for creating liposomes.[4][5][6] The key is ensuring the complete co-dissolution of the host lipid and 11-PUA in an organic solvent to achieve a homogenous lipid film.
Materials and Reagents
-
Host Lipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) are common choices. DPPC has a higher phase transition temperature (Tm) of 41 °C, creating a more ordered, gel-phase bilayer at room temperature, while POPC has a Tm of -2 °C, resulting in a fluid-phase bilayer. The choice will depend on the desired membrane properties for the specific application.
-
11-Phenylundecanoic Acid (11-PUA)
-
Organic Solvent: A 2:1 (v/v) mixture of chloroform and methanol is recommended for its ability to dissolve a wide range of lipids.
-
Hydration Buffer: Phosphate-buffered saline (PBS) pH 7.4 is a standard choice for mimicking physiological conditions.
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Step-by-Step Procedure
-
Lipid and 11-PUA Co-dissolution:
-
Determine the desired molar ratio of 11-PUA to the host lipid (e.g., 1 mol%, 5 mol%, 10 mol%).
-
In a clean round-bottom flask, dissolve the appropriate amounts of the host lipid and 11-PUA in the chloroform:methanol solvent mixture. Ensure complete dissolution to form a clear solution. This step is critical for achieving a homogeneous distribution of 11-PUA in the resulting bilayers.[7]
-
-
Formation of the Thin Lipid Film:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the boiling point of the solvents but below the degradation temperature of the lipids (typically 35-45 °C).[4]
-
Gradually reduce the pressure to evaporate the organic solvent. The rotation ensures the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Once the film appears dry, continue to evaporate under high vacuum for at least 2 hours (or overnight) to remove any residual solvent, which can affect membrane properties.[5]
-
-
Hydration of the Lipid Film:
-
Add the desired volume of pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid mixture to ensure proper hydration and formation of multilamellar vesicles (MLVs).[4][7]
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film into the buffer. The solution will appear milky, indicating the formation of MLVs. Allow the mixture to hydrate for at least 1 hour above the Tm.
-
-
Vesicle Sizing by Extrusion:
-
To produce unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Assemble the extruder with the desired membrane.
-
Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This repeated extrusion process reduces the lamellarity and size of the vesicles, resulting in a more homogenous population.[5] The resulting liposome suspension should be translucent.
-
Characterization of 11-PUA-Containing Liposomes
Rigorous characterization is essential to validate the successful incorporation of 11-PUA and to understand its effects on the lipid bilayer.
Size and Zeta Potential by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution and polydispersity index (PDI) of nanoparticles in suspension.[8] The zeta potential provides information about the surface charge of the liposomes, which is crucial for their stability.
-
Protocol:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter and PDI. A PDI value below 0.2 indicates a monodisperse population of vesicles.
-
Measure the zeta potential to assess surface charge and colloidal stability.
-
Thermotropic Behavior by Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a sample as a function of temperature.[9][10] For lipid bilayers, DSC can detect the main phase transition from the ordered gel phase to the disordered liquid-crystalline phase. The incorporation of 11-PUA is expected to alter the Tm and the cooperativity of this transition.
-
Expected Outcome:
-
The bulky phenyl group of 11-PUA may disrupt the ordered packing of the lipid acyl chains in the gel phase. This would likely lead to a decrease in the main phase transition temperature (Tm) and a broadening of the transition peak, indicating a decrease in the cooperativity of the transition.
-
| Parameter | Expected Effect of 11-PUA | Rationale |
| Tm (Main Transition Temp.) | Decrease | Disruption of acyl chain packing by the bulky phenyl group. |
| ΔH (Enthalpy of Transition) | Decrease | Reduced van der Waals interactions between acyl chains. |
| Peak Width | Increase | Lowered cooperativity of the phase transition. |
Membrane Fluidity by Fluorescence Spectroscopy
Fluorescence spectroscopy using environmentally sensitive probes is a powerful tool for assessing membrane fluidity.[11][12] Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) and Laurdan are commonly used.
-
Principle: DPH is a hydrophobic probe that partitions into the core of the lipid bilayer. Its fluorescence polarization (or anisotropy) is inversely related to the rotational mobility of the probe, and thus to the fluidity of the membrane.[13] Laurdan exhibits a shift in its emission spectrum depending on the polarity of its environment, which is related to water penetration into the bilayer and thus to lipid packing.
-
Protocol (using DPH):
-
Incubate the 11-PUA-containing liposomes with a small amount of DPH.
-
Measure the fluorescence anisotropy of DPH at a constant temperature.
-
Compare the anisotropy values of liposomes with and without 11-PUA. A lower anisotropy value indicates higher membrane fluidity.
-
-
Expected Outcome: The incorporation of 11-PUA is hypothesized to increase membrane fluidity, especially in a more ordered bilayer like DPPC, due to the disruption of acyl chain packing. This would be observed as a decrease in DPH fluorescence anisotropy.
Molecular Interactions and Mechanistic Insights
The experimental choices outlined in these protocols are grounded in the expected molecular interactions of 11-PUA within the lipid bilayer.
Caption: Causality diagram of 11-PUA's effect on bilayer properties.
The bulky phenyl group at the terminus of the 11-PUA acyl chain introduces steric hindrance within the hydrophobic core of the bilayer. This prevents the tight, ordered packing of adjacent lipid acyl chains, particularly in the gel phase. This disruption of van der Waals interactions leads to an increase in the free volume within the bilayer, resulting in increased membrane fluidity and a lower energy requirement (and thus a lower temperature) to induce the transition to the liquid-crystalline phase.
Conclusion and Future Directions
This guide provides a robust framework for the incorporation and characterization of 11-phenylundecanoic acid in lipid bilayers. By following these protocols and understanding the underlying principles, researchers can create well-defined model membrane systems to explore the unique properties imparted by this phenyl-terminated fatty acid. Future studies could involve using these systems to investigate the passive transport of aromatic drugs, the interaction of membrane-associated proteins with modified bilayers, or the development of novel, stimuli-responsive drug delivery vehicles. The use of advanced techniques such as solid-state NMR and molecular dynamics simulations would further elucidate the precise orientation and dynamics of 11-PUA within the bilayer, providing a more complete molecular picture.[14][15][16][17]
References
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Šturm, S., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3739. [Link]
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Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. ResearchGate. [Link]
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O'Connor, K. E., & Duane, G. (2003). Bacterial synthesis of polyhydroxyalkanoates containing aromatic and aliphatic monomers by Pseudomonas putida CA-3. Journal of Applied Microbiology, 95(5), 1075-1083. [Link]
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Chen, L., & Szostak, J. W. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Journal of Visualized Experiments, (132), 56961. [Link]
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Heerklotz, H. (2008). Differential Scanning Calorimetry of Protein–Lipid Interactions. In Liposomes (pp. 51-66). Humana Press. [Link]
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López, D. J., et al. (2020). Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives. International Journal of Molecular Sciences, 21(18), 6883. [Link]
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Morrow, M. R., & Davis, J. H. (1989). Differential Scanning Calorimetry of Bilayer Membrane Phase Transitions. Journal of Chemical Education, 66(8), 679. [Link]
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Tavano, L., & Muzzalupo, R. (2008). Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Journal of Liposome Research, 18(3), 159-173. [Link]
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Penders, J., et al. (2020). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Pharmaceutics, 12(11), 1059. [Link]
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Morrow, M. R., & Davis, J. H. (1989). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment. Journal of Chemical Education, 66(8), 679-682. [Link]
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Hamilton, J. A. (2004). Fluorescence assays for measuring fatty acid binding and transport through membranes. Methods in Molecular Biology, 273, 291-308. [Link]
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Lewis, R. N., Mannock, D. A., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 171-195. [Link]
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Klymchenko, A. S. (2023). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of Chemical Research, 56(2), 159-171. [Link]
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Wikipedia contributors. (2023). Membrane fluidity. Wikipedia, The Free Encyclopedia. [Link]
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Hamilton, J. A. (2004). Fluorescence Assays for Measuring Fatty Acid Binding and Transport Through Membranes. Methods in Molecular Biology, 273, 291-308. [Link]
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Šturm, S., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3739. [Link]
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Dickson, C. J., et al. (2012). LIPID11: A Modular Framework for Lipid Simulations using Amber. Journal of Chemical Theory and Computation, 8(9), 3298-3309. [Link]
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Somerharju, P., et al. (1999). Pyrene-labeled lipids: versatile probes of membrane dynamics in vitro and in living cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1441(2-3), 131-150. [Link]
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Wohlert, J., & Edholm, O. (2004). Molecular Dynamics Simulations of the Lipid Bilayer Edge. Biophysical Journal, 87(4), 2433-2445. [Link]
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Valentine, J. W., & Valentine, D. L. (2011). Influence of phospholipid species on membrane fluidity: a meta-analysis for a novel phospholipid fluidity index. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 160(3), 327-334. [Link]
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García, J. L., et al. (1999). Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida. Applied and Environmental Microbiology, 65(12), 5349-5355. [Link]
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Khan, S., et al. (2022). Polyunsaturated Fatty Acids Mediated Regulation of Membrane Biochemistry and Tumor Cell Membrane Integrity. Membranes, 12(5), 479. [Link]
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Fülöp, T., et al. (2022). Effect of the Lipid Landscape on the Efficacy of Cell-Penetrating Peptides. International Journal of Molecular Sciences, 23(21), 13359. [Link]
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Barneda, D., & Christian, M. (2017). Molecular dynamics simulations of intracellular lipid droplets: a new tool in the toolbox. Folia Biologica, 63(3), 115-124. [Link]
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Zhang, B., Carlson, R., Pederson, E. N., Witholt, B., & Srienc, F. (2007). Novel Synthesis Routes for Polyhydroxyalkanoic Acids with Unique Properties. Biomacromolecules, 8(11), 3525-3533. [Link]
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Ladokhin, A. S. (2018). Application of fluorescence spectroscopy to membrane protein structure and dynamics. Sub-cellular biochemistry, 87, 213-234. [Link]
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Synthesis of 11-Phenylundecanoic Acid Methyl Ester: An Application Note and Protocol Guide
Introduction
11-Phenylundecanoic acid methyl ester is a long-chain fatty acid ester with a terminal phenyl group. This unique structural motif makes it a valuable molecule in various research and development sectors. Its applications range from being a key intermediate in the synthesis of specialized polymers and liquid crystals to its use as a molecular probe in biophysical studies of lipid membranes. The long aliphatic chain provides hydrophobicity, while the terminal phenyl group offers a site for further functionalization or introduces specific spectroscopic properties. This application note provides a detailed, two-step protocol for the synthesis of 11-phenylundecanoic acid methyl ester, designed for researchers, scientists, and professionals in drug development and materials science. The described methodology emphasizes robust and reproducible procedures, grounded in established organic chemistry principles.
Synthetic Strategy Overview
The synthesis of 11-phenylundecanoic acid methyl ester is strategically designed as a two-part process. The first part involves the formation of the carbon-carbon bond between the phenyl ring and the undecanoic acid backbone via a nickel-catalyzed Kumada cross-coupling reaction. This is a powerful and reliable method for coupling Grignard reagents with organic halides.[1][2] The second part is the direct conversion of the resulting carboxylic acid to its methyl ester through a classic Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of organic synthesis for its efficiency in producing esters from carboxylic acids and alcohols.[3][4]
Caption: Simplified catalytic cycle of the Kumada cross-coupling reaction.
Experimental Protocol: Kumada Cross-Coupling
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Magnesium turnings | Mg | 24.31 | 1.46 g | 60.0 |
| Bromobenzene | C₆H₅Br | 157.01 | 7.85 g (5.27 mL) | 50.0 |
| Methyl 11-bromoundecanoate | C₁₂H₂₃BrO₂ | 279.21 | 11.17 g | 40.0 |
| [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂) | C₂₆H₂₄Cl₂NiP₂ | 528.01 | 1.06 g | 2.0 |
| Anhydrous tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~200 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen or argon.
-
To the cooled flask, add magnesium turnings (1.46 g, 60.0 mmol).
-
In the dropping funnel, prepare a solution of bromobenzene (7.85 g, 50.0 mmol) in anhydrous THF (50 mL).
-
Add a small portion of the bromobenzene solution (~5 mL) to the magnesium turnings. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown mixture.
-
-
Kumada Cross-Coupling Reaction:
-
In a separate 500 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl 11-bromoundecanoate (11.17 g, 40.0 mmol) and Ni(dppe)Cl₂ (1.06 g, 2.0 mmol) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled solution of the bromoester and catalyst via a cannula or dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Hydrolysis:
-
Carefully quench the reaction by slowly adding 1 M HCl (~50 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and add diethyl ether (~100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 11-phenylundecanoic acid. The acidic workup hydrolyzes the intermediate methyl ester.
-
-
Purification:
-
The crude 11-phenylundecanoic acid can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate or by column chromatography on silica gel. [5]
-
Part 2: Synthesis of 11-Phenylundecanoic Acid Methyl Ester via Fischer Esterification
The final step is the esterification of 11-phenylundecanoic acid to its corresponding methyl ester. The Fischer-Speier esterification is an equilibrium-controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol. [3]To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as the solvent.
Mechanistic Insight
The Fischer esterification mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. [3][6]
Sources
- 1. arkat-usa.org [arkat-usa.org]
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Application Notes & Protocols: A Phased Experimental Design for Interrogating the Biological Effects of 11-Phenylundecanoic Acid
Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the biological activities of 11-phenylundecanoic acid (11-PUA). Given its structure as a long-chain fatty acid with a terminal phenyl group, we hypothesize that 11-PUA may function as a modulator of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of metabolism and inflammation. This guide presents a phased, multi-tiered approach, beginning with in vitro screening to establish a mechanism of action, followed by in vivo studies in relevant disease models to assess therapeutic potential and pharmacokinetic properties. Each protocol is designed with self-validating principles, including requisite controls and clear endpoints, to ensure data integrity and reproducibility.
Introduction: Rationale for Investigating 11-Phenylundecanoic Acid
11-Phenylundecanoic acid (11-PUA) is a synthetic fatty acid analogue. The structural combination of a long aliphatic chain and an aromatic ring presents an intriguing scaffold for biological activity. Natural and synthetic fatty acids are known to be endogenous ligands or synthetic modulators for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that play pivotal roles in regulating systemic lipid and glucose homeostasis, adipogenesis, and inflammatory responses.[1][2] There are three primary isotypes:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation primarily drives the expression of genes involved in fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used clinically to lower triglycerides.
-
PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis and fat storage.[3] It also enhances insulin sensitivity, making it the target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[1][3]
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle, and is implicated in metabolic regulation and tissue repair.
This guide outlines a logical, tiered workflow to systematically test the hypothesis that 11-PUA is a PPAR agonist and to characterize its potential as a therapeutic agent for metabolic diseases.
Phase 1: In Vitro Characterization & Mechanism of Action (MOA)
The primary objective of this phase is to determine if 11-PUA directly interacts with and activates PPARs and to quantify its potency and selectivity.
Protocol: PPAR Transactivation Reporter Assay
This assay quantitatively measures the ability of a compound to activate a specific PPAR isotype. It utilizes host cells engineered to express a PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain. A separate reporter plasmid contains a luciferase gene downstream of a GAL4 upstream activation sequence. Ligand binding induces a conformational change, leading to luciferase expression.[4][5]
Methodology:
-
Cell Culture: Plate HEK293T or a similar suitable host cell line in 96-well plates. Maintain cells at 37°C in a humidified 5% CO₂ atmosphere.
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector for the chimeric receptor (e.g., pCMX-GAL4-hPPARα-LBD, -hPPARγ-LBD, or -hPPARβ/δ-LBD).
-
A reporter plasmid (e.g., pGL3-UAS-tk-Luc).
-
-
Compound Preparation: Prepare a 10 mM stock solution of 11-PUA in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Treatment: After 24 hours of transfection, replace the medium with the prepared 11-PUA dilutions. Include the following controls:
-
Vehicle Control: 0.1% DMSO.
-
Positive Controls: Rosiglitazone (1 µM) for PPARγ, GW501516 (1 µM) for PPARβ/δ, and Fenofibrate (50 µM) for PPARα.
-
-
Incubation: Incubate cells for 18-24 hours.
-
Lysis & Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a plate luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for transfection efficiency and cell viability. Plot the dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).
Causality & Interpretation: A dose-dependent increase in luciferase activity indicates that 11-PUA activates the specific PPAR isotype. Comparing the EC₅₀ values across the three PPAR assays will reveal the compound's potency and selectivity.
Protocol: Target Gene Expression Analysis via qPCR
This protocol validates the findings from the transactivation assay by measuring the expression of known endogenous PPAR target genes in a biologically relevant cell line.
Methodology:
-
Cell Model Selection:
-
For PPARγ activity: Use 3T3-L1 pre-adipocytes or human Simpson-Golabi-Behmel syndrome (SGBS) cells.
-
For PPARα activity: Use HepG2 human hepatoma cells.
-
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat with 11-PUA at its EC₅₀ and 10x EC₅₀ concentrations for 24 hours. Include vehicle and positive controls as in 1.1.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for target genes.
-
PPARγ targets: FABP4 (aP2), LPL, ADIPOQ.
-
PPARα targets: CPT1A, ACOX1, FGF21.
-
Housekeeping genes: ACTB, GAPDH, TBP.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping genes and comparing to the vehicle-treated control.
Trustworthiness: The inclusion of multiple target genes and housekeeping genes provides a self-validating system. A consistent upregulation across several known target genes strongly supports a specific PPAR-mediated mechanism.
| Parameter | EC₅₀ (µM) | Max Fold Activation | Selectivity vs. PPARγ |
| 11-PUA on PPARγ | [Value] | [Value] | 1x |
| 11-PUA on PPARα | [Value] | [Value] | [Value]x |
| 11-PUA on PPARβ/δ | [Value] | [Value] | [Value]x |
| Rosiglitazone (PPARγ) | ~0.1 | ~15 | >100x |
| Fenofibrate (PPARα) | ~50 | ~10 | >20x |
Phase 2: In Vivo Efficacy and Pharmacokinetic Profiling
This phase aims to translate in vitro findings into a physiological context, assessing the therapeutic efficacy of 11-PUA in an animal model of metabolic disease and determining its basic pharmacokinetic profile.
Protocol: Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
The DIO mouse model is a robust and clinically relevant model for studying obesity, insulin resistance, and dyslipidemia.
Methodology:
-
Animal Model: Use male C57BL/6J mice (8 weeks old).
-
Induction of Obesity: Feed mice a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks. A control group is fed a standard chow diet.
-
Group Allocation: Randomize HFD-fed mice into treatment groups (n=8-10 per group) based on body weight:
-
Group 1: Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Group 2: 11-PUA (Low Dose, e.g., 10 mg/kg)
-
Group 3: 11-PUA (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive Control (e.g., Rosiglitazone, 10 mg/kg, if PPARγ is the primary target)
-
-
Dosing: Administer compounds daily via oral gavage for 4-6 weeks.
-
Monitoring:
-
Weekly: Body weight and food intake.
-
Metabolic Testing: Perform an Oral Glucose Tolerance Test (OGTT) in week 3 and an Insulin Tolerance Test (ITT) in week 4.
-
-
Terminal Sacrifice: At the end of the study, collect blood via cardiac puncture for analysis of serum insulin, triglycerides, cholesterol, and non-esterified fatty acids (NEFA). Harvest tissues (liver, epididymal white adipose tissue (eWAT), and skeletal muscle) and either fix in formalin for histology or snap-freeze in liquid nitrogen for gene expression analysis.
Expertise & Rationale: The choice of the DIO model over genetic models like db/db mice allows for the study of interventions in a context that more closely mimics the development of metabolic syndrome in humans.[6] The OGTT and ITT are gold-standard assays to assess glucose homeostasis and insulin sensitivity, respectively.
Protocol: Single-Dose Pharmacokinetic (PK) Study
This protocol provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of 11-PUA, which is critical for interpreting efficacy data and designing future studies.
Methodology:
-
Animal Model: Use male C57BL/6J or Sprague-Dawley rats.
-
Dosing: Administer a single oral dose of 11-PUA (e.g., 10 mg/kg).
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) from cohorts of animals at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Process blood to collect plasma and store at -80°C.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of 11-PUA in plasma.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| PK Parameter | Definition | Example Value |
| Cₘₐₓ | Maximum observed plasma concentration | [Value] ng/mL |
| Tₘₐₓ | Time to reach Cₘₐₓ | [Value] hours |
| t₁/₂ | Terminal half-life | [Value] hours |
| AUC₀₋₂₄ | Area under the curve from 0 to 24h | [Value] ng*h/mL |
Authoritative Grounding: The design of pharmacokinetic studies is a cornerstone of drug development, ensuring that the compound reaches the target tissue at sufficient concentrations and for an adequate duration to elicit a biological effect.[7][8][9]
Conclusion
This document outlines a rigorous, hypothesis-driven experimental plan to elucidate the biological effects of 11-phenylundecanoic acid. By systematically progressing from in vitro mechanism of action studies to in vivo validation in a relevant disease model, researchers can generate a comprehensive data package. This phased approach ensures that resources are used efficiently while building a robust scientific case for the compound's potential. The protocols provided are based on established, field-proven methodologies and are designed to produce reliable and interpretable data, forming a solid foundation for further preclinical and clinical development.
References
-
Hanus, R., et al. (2013). Antimicrobial Properties of 11-Cyclohexylundecanoic Acid. ResearchGate. Available from: [Link]
-
García-Granados, A., et al. (2024). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. PMC. Available from: [Link]
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Reyes-Pesqueira, M., et al. (2023). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. MDPI. Available from: [Link]
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Ng, T., & Gupta, V. (2023). Mechanisms of Action and Pharmacokinetics of Cannabis. PMC. Available from: [Link]
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Sedlacek, H. H. (2001). Mechanisms of Action of Flavopiridol. PubMed. Available from: [Link]
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Gao, Y., et al. (2022). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. NIH. Available from: [Link]
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Sova, V. M., & Sova, N. A. (2020). Phenolic Acids Derivatives - Biotechnological Methods of Synthesis and Bioactivity. PubMed. Available from: [Link]
-
Ibrahimi, A., et al. (2001). Investigation of in vivo fatty acid metabolism in AFABP/aP2(-/-) mice. PubMed. Available from: [Link]
-
Newmeyer, M. N., et al. (2018). Pharmacokinetic Characterization of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in Urine Following Acute Oral Cannabis Ingestion in Healthy Adults. PubMed. Available from: [Link]
-
Wolf, C. J., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC. Available from: [Link]
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BPI Consulting. (n.d.). Design of Experiments in Pharmaceutical Development. SPC for Excel. Available from: [Link]
-
Naka, T., & Takeda, M. (2008). Product Class 11: Arenesulfinic Acids and Derivatives. Science of Synthesis. Available from: [Link]
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Grieve, A. P. (2003). Experimental design for drug development: a Bayesian approach. PubMed. Available from: [Link]
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Wang, M., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. Available from: [Link]
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Stahl, A. (2006). Protein-Mediated Fatty Acid Uptake: Novel Insights from In Vivo Models. Physiology. Available from: [Link]
-
Gustafson, R. A., et al. (2004). Urinary pharmacokinetics of 11-nor-9-carboxy-delta9-tetrahydrocannabinol after controlled oral delta9-tetrahydrocannabinol administration. PubMed. Available from: [Link]
-
Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. PubMed Central. Available from: [Link]
-
Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Available from: [Link]
-
Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. Available from: [Link]
-
Hoy, A. J., et al. (2009). Long Chain Fatty Acid Uptake In Vivo: Comparison of [125I]-BMIPP and [3H]-Bromopalmitate. PMC. Available from: [Link]
-
PPD. (n.d.). Drug Discovery and Development Process. PPD. Available from: [Link]
-
Salem, M. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. ResearchGate. Available from: [Link]
-
Gustafson, R. A., et al. (2004). Urinary Pharmacokinetics of 11-Nor-9-carboxy-Δ9-tetrahydrocannabinol after Controlled Oral Δ9-Tetrahydrocannabinol Administration. ResearchGate. Available from: [Link]
-
Xu, H. E., et al. (2004). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARalpha Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. ResearchGate. Available from: [Link]
-
Das, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available from: [Link]
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Strom, B. L., et al. (n.d.). Chapter 4. Experimental Study Designs. Pharmacoepidemiology: Principles and Practice. Available from: [Link]
-
Carpentier, A. C., & Frisch, F. (2020). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Diabetes. Available from: [Link]
-
Lee, M. Y., et al. (2016). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PMC. Available from: [Link]
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Ivanovic, M. D., et al. (2015). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. Available from: [Link]
-
Kim, M. S., et al. (2012). Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. Diabetes. Available from: [Link]
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Sircar, I., et al. (1984). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry. Available from: [Link]
-
Wang, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. NIH. Available from: [Link]
-
Karschner, E. L., et al. (2011). Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC. NIH. Available from: [Link]
-
Grether-Beck, S., et al. (2021). Exploring UVA1-Induced Metabolic Effects in Different In Vitro, Ex Vivo, and In Vivo Systems. MDPI. Available from: [Link]
-
Hwang, R. (2002). Design of Experiments for Formulation Development. Pharmaceutical Technology. Available from: [Link]
-
Chakravarthy, M. V., et al. (2009). Identification of a Physiologically Relevant Endogenous Ligand for PPARα in Liver. PMC. Available from: [Link]
-
Grygiel-Górniak, B., et al. (2023). PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments. MDPI. Available from: [Link]
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- 3. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Characterization of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in Urine Following Acute Oral Cannabis Ingestion in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary pharmacokinetics of 11-nor-9-carboxy-delta9-tetrahydrocannabinol after controlled oral delta9-tetrahydrocannabinol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 11-Phenylundecanoic Acid Purification
Executive Summary
11-Phenylundecanoic acid (11-PUA) presents a unique purification challenge due to its amphiphilic structure: a non-polar
This guide addresses the three most critical failure modes in 11-PUA isolation: Phase Separation Failure (Oiling Out) , Metal Catalyst Contamination , and Yield Loss during Extraction .
Part 1: Troubleshooting Guide (Q&A)
Q1: "I removed the solvent, but my product is a yellow oil, not the white solid reported in literature. How do I fix this?"
Diagnosis: This is the classic "Oiling Out" phenomenon. 11-PUA has a low melting point and high affinity for organic solvents. Small amounts of residual solvent (DCM, Ethyl Acetate) or impurities (dimers, unreacted starting material) depress the melting point below room temperature.
Corrective Action:
-
High-Vacuum Drying: The oil must be dried under high vacuum (<1 mbar) at 40°C for at least 4 hours to remove solvent traces that act as plasticizers.
-
Seed Crystallization: If it remains an oil, dissolve in a minimum amount of cold Pentane or Hexane (non-polar). Cool to -20°C. Scratch the glass to induce nucleation.
-
The "Melt" Trick: If the oil is pure but supercooled, freeze it in liquid nitrogen or dry ice. Once solidified, allow it to warm slowly. It often retains the crystal form upon warming.
Q2: "I am seeing severe emulsions during the acid-base extraction. The layers won't separate."
Diagnosis: 11-PUA acts as a surfactant. At high pH (as the carboxylate salt), it forms micelles, trapping organic impurities and water in a stable emulsion.
Corrective Action:
-
Increase Ionic Strength: Add saturated NaCl (brine) to the aqueous phase. This "salting out" effect disrupts the micelles.
-
Filter the Interface: Often, a thin layer of "rag" (insoluble particulate) stabilizes the emulsion. Filter the entire mixture through a pad of Celite before attempting separation again.
-
Avoid Vigorous Shaking: Use gentle inversion rather than vigorous shaking to prevent micro-droplet formation.
Q3: "My purity is stuck at 95% (HPLC). Recrystallization isn't improving it."
Diagnosis: You likely have a structural isomer or a homologous impurity (e.g., 10-phenyldecanoic acid) that co-crystallizes.
Corrective Action:
-
Switch Solvent Systems: If you are using Hexane/Ethyl Acetate, switch to Ethanol/Water . The thermodynamics of solubility differ significantly between protic and aprotic systems, often rejecting different impurities.
-
Chromatographic Polish: For >99% purity required for drug development, recrystallization may hit a ceiling. Use silica flash chromatography with 1% Acetic Acid in the mobile phase to prevent tailing.
Part 2: Detailed Experimental Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Objective: Removal of neutral organic impurities (unreacted phenyl-alkanes) and recovery of 11-PUA.
The Logic: We utilize the pKa of the carboxylic acid (~4.8). By raising pH > 10, 11-PUA becomes water-soluble (R-COO⁻). Neutral impurities remain in the organic layer.
-
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM).
-
Basification: Extract with 1M NaOH (pH ~12-14).
-
Checkpoint: The product is now in the Aqueous Top Layer (if using DCM, aqueous is top? No, DCM is denser. Aqueous is Top if using Ether/EtOAc; Aqueous is Bottom if using DCM. Correction: DCM density = 1.33 g/mL. Water = 1.0. Aqueous is Top . Wait, check: DCM is denser than water. Aqueous layer is on TOP . Self-Correction: DCM is bottom. Aqueous is top. If using Ethyl Acetate, Aqueous is bottom. Standardize on Ethyl Acetate for easier separation. )
-
Revised Step: Dissolve in Ethyl Acetate. Extract with 1M NaOH. Save the bottom Aqueous Layer.
-
-
Wash: Wash the aqueous layer twice with fresh Ethyl Acetate to remove trapped neutrals.
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH < 2.
-
Observation: The solution should turn cloudy as 11-PUA precipitates.
-
-
Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3x).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Protocol B: Metal Catalyst Removal (Scavenger Method)
Objective: Removing Pd/Ni/Cu residues from cross-coupling synthesis.
The Logic: Fatty acids bind metals avidly. Simple extraction is insufficient.[1][2] We use active adsorption.
-
Dissolve 11-PUA in THF or Ethyl Acetate (10 mL/g).
-
Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to mass of product).
-
Heat to 50°C and stir for 1 hour.
-
Filter hot through a 0.45 µm PTFE membrane or a Celite pad.
-
Concentrate the filtrate.
Part 3: Visualization & Logic Flows
Figure 1: Acid-Base Purification Workflow
Caption: Logical flow for separating 11-PUA from neutral impurities using pH switching.
Figure 2: Crystallization Decision Tree
Caption: Troubleshooting the "Oiling Out" phenomenon during final isolation.
Part 4: Data Summary & Specifications
| Parameter | Specification / Value | Notes |
| Molecular Formula | C₁₇H₂₆O₂ | |
| Molecular Weight | 262.4 g/mol | |
| Target State | Waxy Solid / Crystalline Powder | Low melting point (approx 45-55°C) makes it sensitive to heat. |
| pKa | ~4.8 | Similar to standard fatty acids [1]. |
| Solubility (Water) | Negligible | Unless pH > 8.0. |
| Solubility (Organics) | High | Soluble in DCM, EtOAc, THF, Ethanol. |
| TLC Visualization | UV Active (254 nm) | Phenyl ring allows easy detection vs. standard fatty acids. |
| Rf Value | ~0.4 (Hexane:EtOAc 4:1) | Tailing occurs without Acetic Acid modifier. |
References
-
Evans, D. A., & Ripin, D. H. (2005). pKa Table. Harvard University.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General reference for acid-base extraction protocols).
-
PubChem. (n.d.).[3][4] 11-Phenylundecanoic acid (Compound Summary). National Library of Medicine.
-
SiliCycle. (n.d.). Metal Scavengers User Guide. (Reference for metal removal protocols using functionalized silica).
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. 3rd Edition. Pergamon Press.
Sources
- 1. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 2. EP2591081A1 - Process for removal of metals from oils/fats - Google Patents [patents.google.com]
- 3. 11-Mercaptoundecanoic acid 95 71310-21-9 [sigmaaldrich.com]
- 4. 11-Phenylundecanoic acid | C17H26O2 | CID 76863 - PubChem [pubchem.ncbi.nlm.nih.gov]
"overcoming solubility issues of 11-phenylundecanoic acid in aqueous buffers"
Topic: Overcoming Solubility Issues in Aqueous Buffers Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are likely encountering precipitation or "clouding" when attempting to dissolve 11-phenylundecanoic acid (11-PUA) in aqueous media. This is a thermodynamic inevitability, not an experimental error.
11-PUA is an amphiphilic molecule with a dominant hydrophobic tail (11-carbon chain + phenyl ring) and a weak hydrophilic head (carboxylic acid). Its pKa is approximately 4.8 . At pH < 6, it exists primarily in its protonated, insoluble form. Even at neutral pH (7.0–7.4), the high lipophilicity of the phenyl-alkyl chain drives the formation of insoluble aggregates or micelles rather than a true solution.
This guide provides three validated protocols to overcome this limit, selected based on your downstream application.
Visual Troubleshooting: The Solubilization Decision Tree
Use this logic flow to select the correct protocol for your experiment.
Figure 1: Decision matrix for solubilizing 11-phenylundecanoic acid based on experimental constraints.
Issue 1: "My stock solution precipitates immediately upon adding to PBS/Media."
Diagnosis: You are likely dissolving the stock in DMSO or Ethanol and spiking it into a buffer at pH 7.4. The sudden polarity shift causes the hydrophobic phenyl-alkyl tails to aggregate before they can disperse.
Solution: The Cyclodextrin "Trojan Horse" Protocol
For biological applications, Methyl-β-Cyclodextrin (MβCD) is the gold standard. It forms an inclusion complex, shielding the hydrophobic tail of 11-PUA inside its cavity while presenting a hydrophilic exterior to the water.
The Protocol:
-
Prepare Carrier Solution: Dissolve Methyl-β-Cyclodextrin (MβCD) in water to create a 50 mM stock solution.
-
Prepare 11-PUA Stock: Dissolve 11-PUA in 100% Ethanol to a concentration of 10 mM .
-
Complexation Step:
-
Add the 11-PUA/Ethanol solution dropwise to the MβCD solution while vortexing.
-
Target Ratio: Maintain a molar ratio of at least 6:1 (Cyclodextrin : 11-PUA) . The phenyl ring adds bulk, requiring a higher ratio than simple fatty acids.
-
-
Incubation: Incubate the mixture at 37°C for 30–60 minutes with shaking. The solution should become perfectly clear.
-
Desolvation (Optional): If your cells are extremely sensitive to ethanol, dry the mixture under nitrogen gas and reconstitute in pure media. The complex will redissolve easily.
Why this works: The cyclodextrin encapsulates the phenyl-alkyl chain, preventing precipitation while allowing the fatty acid to be "delivered" to cell membranes via equilibrium exchange [1].
Issue 2: "I cannot get a stable monolayer (SAM) on my gold substrate."
Diagnosis: You are likely using an aqueous buffer or a "wet" organic solvent. Water competes with the thiol/carboxyl headgroup for adsorption sites, and 11-PUA aggregates in water prevent orderly packing on the gold surface.
Solution: Anhydrous Ethanolic Deposition
Self-Assembled Monolayers (SAMs) require the molecule to be in a monomeric state to pack tightly. Water is the enemy here.
The Protocol:
-
Solvent Choice: Use 200-proof (absolute) Ethanol .[1] Do not use 95% ethanol.
-
Concentration: Prepare a 1.0 mM solution of 11-PUA in the absolute ethanol.
-
Note: 11-PUA dissolves readily in ethanol; no pH adjustment is needed.
-
-
Substrate Cleaning: Clean gold substrates with Piranha solution (3:1 H2SO4:H2O2) or UV/Ozone to remove organic contaminants. (Warning: Piranha solution reacts violently with organics).
-
Incubation: Immerse the gold substrate in the 11-PUA solution for 18–24 hours at room temperature in a sealed container (limit solvent evaporation).
-
Rinse: Remove substrate and rinse copiously with fresh absolute ethanol to remove physisorbed (loose) layers, leaving only the chemisorbed monolayer.
Why this works: Ethanol solubilizes the hydrophobic tail completely, allowing the carboxylic acid or thiol group (if functionalized) to access the surface freely. The 18h incubation allows for thermodynamic reorganization into a dense crystal-like lattice [2].
Issue 3: "I need a surfactant-free buffer solution."
Diagnosis: You need the molecule in a simple buffer, but it won't dissolve. Science: The pKa of the carboxylic acid head is ~4.8. At pH 4.8, 50% is insoluble. To drive solubility, you must shift the equilibrium to the deprotonated salt form (carboxylate anion).
Solution: The "pH-Jump" Method
You cannot dissolve 11-PUA directly in pH 7.4 buffer. You must dissolve it at high pH first.
The Protocol:
-
Alkaline Dissolution: Dissolve 11-PUA in 0.1 M NaOH (pH ~13). It will dissolve rapidly as the sodium salt.
-
Dilution: Dilute this concentrated stock into your target buffer (e.g., HEPES or Phosphate).
-
pH Adjustment: Carefully lower the pH to your target (e.g., 7.4) using dilute HCl.
-
Critical Threshold: Do not drop below pH 7.0. As you approach the pKa (4.8), the solution will turn cloudy as the molecule protonates and precipitates.
-
Solubility Limit Table:
| Solvent / Condition | Solubility Status | Max Conc. (Est.) |
|---|---|---|
| Water (pH 4.0) | Insoluble (Precipitate) | < 10 µM |
| PBS (pH 7.4) | Poor (Micelles/Cloudy) | ~50–100 µM |
| 0.1 M NaOH (pH 13) | Soluble (Salt form) | > 10 mM |
| Ethanol (100%) | Highly Soluble | > 100 mM |
| 50 mM Cyclodextrin | Soluble (Complex) | ~5–8 mM |
References
-
PubChem. (n.d.).[2] 11-Phenylundecanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. (Standard protocol for SAMs in Ethanol). Retrieved from [Link]
-
Kleinfeld, A. M., et al. (1998). Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin.[3] Journal of Lipid Research. (Mechanistic basis for Protocol 1). Retrieved from [Link]
Sources
"interpreting NMR spectrum of 11-phenylundecanoic acid for impurities"
Topic: Interpreting the NMR Spectrum of 11-Phenylundecanoic Acid for Impurities For: Researchers, Scientists, and Drug Development Professionals From: Dr. Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions for interpreting the NMR spectrum of 11-phenylundecanoic acid, with a specific focus on identifying and troubleshooting impurities. Our approach is rooted in foundational principles and field-proven methodologies to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to address common challenges encountered during the analysis of 11-phenylundecanoic acid.
Section 1: The Reference Spectrum of Pure 11-Phenylundecanoic Acid
Before identifying what is wrong with a spectrum, we must first establish what right looks like. An impurity-free spectrum of 11-phenylundecanoic acid is the ultimate reference.
Q1: What does the ideal ¹H NMR spectrum of 11-phenylundecanoic acid look like?
A1: The ¹H NMR spectrum of pure 11-phenylundecanoic acid will exhibit distinct signals corresponding to the phenyl group, the long aliphatic chain, and the carboxylic acid. The key is to understand not just the position (chemical shift) but also the splitting (multiplicity) and the relative area (integration) of each peak.
-
Causality: The chemical shift (δ) is determined by the local electronic environment of the protons. Protons near electronegative atoms (like oxygen) or in magnetically anisotropic regions (like a phenyl ring) are "deshielded" and appear at a higher ppm value (downfield).[1][2] Protons on a simple alkane chain are "shielded" and appear upfield.[3]
Table 1: Predicted ¹H NMR Chemical Shifts for 11-Phenylundecanoic Acid (Note: Predicted values are based on standard chemical shift tables. Actual values may vary slightly based on solvent and concentration.)
| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (C1-OH) | 1H | > 10 (often broad) | Singlet (s) | 1H | Highly deshielded acidic proton. Signal can be very broad and its position is sensitive to concentration and solvent.[4] |
| Phenyl (C1', C2', C3') | 5H | 7.15 - 7.30 | Multiplet (m) | 5H | Aromatic protons deshielded by the ring current effect.[2] |
| Benzylic (C11) | 2H | ~ 2.60 | Triplet (t) | 2H | Adjacent to the phenyl ring and a CH₂ group. |
| Alpha-Methylene (C2) | 2H | ~ 2.35 | Triplet (t) | 2H | Adjacent to the electron-withdrawing carbonyl group. |
| Aliphatic Chain (C3-C10) | 16H | 1.25 - 1.65 | Multiplet (m) | 16H | Overlapping signals from the eight CH₂ groups in the long alkyl chain, typical for fatty acids.[5] |
Q2: What are the expected chemical shifts in the ¹³C NMR spectrum of pure 11-phenylundecanoic acid?
A2: The ¹³C NMR spectrum provides a complementary view, identifying each unique carbon environment. Due to the molecule's symmetry, some signals from the middle of the aliphatic chain will overlap.
Table 2: Predicted ¹³C NMR Chemical Shifts for 11-Phenylundecanoic Acid
| Assignment | Predicted δ (ppm) | Rationale |
| Carboxylic Acid (C1) | 178 - 185 | Carbonyl carbon of a carboxylic acid.[6] |
| Phenyl (C1'-C4') | 125 - 142 | Aromatic carbons. The carbon attached to the alkyl chain (ipso-carbon) will be distinct.[7] |
| Benzylic (C11) | ~ 36 | Benzylic carbon shifted downfield by the phenyl group.[7] |
| Alpha-Methylene (C2) | ~ 34 | Methylene carbon adjacent to the carbonyl group. |
| Aliphatic Chain (C3-C10) | 25 - 32 | Characteristic range for sp³ hybridized carbons in a long chain.[7] |
Section 2: Troubleshooting Common Impurities
This section addresses the appearance of unexpected signals in your spectrum. The key to identification is a systematic evaluation of potential sources: starting materials, reagents, solvents, and byproducts.
Q3: I see unexpected signals in the aromatic region (e.g., a sharp singlet around 7.2 ppm or other multiplets). What could they be?
A3: Unassigned aromatic signals often point to residual solvents from synthesis or purification.
-
Benzene: A sharp singlet around 7.36 ppm in CDCl₃.
-
Toluene: A multiplet around 7.2 ppm and a characteristic methyl singlet at ~2.3 ppm .[8]
-
Dichloromethane (DCM): While not aromatic, its residual peak can sometimes be found near the aromatic region in certain solvents, but is typically at ~5.30 ppm in CDCl₃.
Expert Insight: Always check the solvent used in the final purification step (e.g., recrystallization or chromatography). It is the most likely culprit. Comprehensive tables of solvent impurities are invaluable resources for this task.[9][10]
Q4: My spectrum has sharp singlets that don't correspond to my product, especially below 3 ppm. How do I identify them?
A4: These are almost always residual solvents. Their chemical shifts are well-documented.
Table 3: Common Solvent Impurities in CDCl₃
| Solvent | Chemical Shift (δ ppm) in CDCl₃ | Multiplicity | Reference |
| Acetone | 2.17 | s | |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | - | |
| Hexane / Grease | ~1.26 (broad s), ~0.88 (t) | - | [8] |
| Water | ~1.56 (broad s) | s | |
| Acetonitrile | 2.10 | s |
Trustworthiness Check: The relative integration of solvent peaks should not be stoichiometric with your product. If an impurity peak integrates to a clean integer relative to your product, it may be a molecular byproduct rather than a solvent.
Q5: I see signals in the alkene region (5-6 ppm) and a distinct multiplet around 2.0 ppm. What is the likely cause?
A5: This pattern is highly characteristic of unreacted 10-undecenoic acid , a common starting material for the synthesis of 11-phenylundecanoic acid.[11]
-
Causality: The terminal vinyl group (-CH=CH₂) of 10-undecenoic acid gives rise to signals in the deshielded alkene region. The allylic protons (-CH₂-CH=CH₂), being adjacent to the double bond, are also shifted downfield relative to other aliphatic protons.
Table 4: Characteristic ¹H NMR Signals of 10-Undecenoic Acid (in CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity |
| Terminal Alkene | 5.7 - 5.9 | m |
| Terminal Alkene | 4.9 - 5.1 | m |
| Allylic Protons | ~ 2.05 | m |
| Carboxylic Acid α-CH₂ | ~ 2.35 | t |
The presence of these signals is a direct indicator of an incomplete reaction or inefficient purification.
Section 3: Advanced Troubleshooting & Verification Protocols
When simple comparison is insufficient, the following protocols can provide definitive identification of unknown signals.
Q6: How can I definitively confirm the identity of a suspected impurity?
A6: The gold standard for confirming a suspected impurity is to "spike" your sample. If you cannot obtain a reference standard, 2D NMR techniques are exceptionally powerful for structural elucidation.
Workflow for NMR Impurity Identification
Caption: A systematic workflow for identifying unknown signals in an NMR spectrum.
Experimental Protocol 1: Sample Spiking
This protocol is used to confirm the identity of a suspected impurity for which a reference standard is available.
-
Acquire Initial Spectrum: Dissolve your 11-phenylundecanoic acid sample in a deuterated solvent (e.g., CDCl₃) and acquire a high-quality ¹H NMR spectrum.
-
Identify Target Peak: Note the chemical shift and integration of the suspected impurity peak.
-
Prepare Spiking Agent: Obtain a pure sample of the suspected impurity (e.g., 10-undecenoic acid).
-
Spike the Sample: Add a very small amount (e.g., <1 mg) of the pure impurity directly to the NMR tube containing your sample.
-
Re-acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum using the exact same parameters.
-
Analyze: Compare the two spectra. If the intensity of the target peak increases relative to the product peaks, you have confirmed the identity of the impurity.
Experimental Protocol 2: D₂O Shake for Exchangeable Protons
This protocol is used to identify protons on heteroatoms (like -OH and -NH).
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of your sample in a non-protic solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Settle: Cap the tube and shake it vigorously for 30 seconds to ensure mixing. Allow the layers to separate or the emulsion to settle.
-
Re-acquire Spectrum: Re-run the ¹H NMR spectrum.
-
Analyze: The signal corresponding to the carboxylic acid proton (>10 ppm) and any water present (~1.56 ppm in CDCl₃) will diminish or disappear entirely. This occurs because the acidic protons exchange with deuterium from the D₂O, and deuterium is not observed in ¹H NMR.[4] This is a definitive way to confirm the identity of exchangeable protons.
References
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Magritek. (2018). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 11-Phenylundecanoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Undecylenic Acid. PubChem. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. magritek.com [magritek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
"troubleshooting cell toxicity in 11-phenylundecanoic acid experiments"
Technical Support Center: Troubleshooting 11-Phenylundecanoic Acid (11-PUA) Experiments
Introduction: The 11-PUA Experimental Context
Welcome. You are likely working with 11-phenylundecanoic acid (11-PUA) in one of three contexts:
-
Surface Chemistry: As a self-assembled monolayer (SAM) linker to functionalize oxide or gold surfaces.
-
Chemical Biology: As a myristic acid analog to probe N-myristoyltransferase (NMT) activity or protein lipidation.
-
Metabolic Engineering: As a substrate for polyhydroxyalkanoate (PHA) synthesis in bacterial systems.[1]
The Core Problem: 11-PUA exhibits "biphasic" toxicity. At low concentrations, it is a bioactive probe; at high concentrations, it acts as a surfactant, disrupting cell membranes non-specifically. Most "toxicity" reported by users is actually physical precipitation or solvent shock , not pharmacological activity.
This guide addresses the root causes of cell death and assay variability using protocols validated for aromatic fatty acids.
Part 1: Critical Preparation Protocols (The "Hidden" Variable)
The #1 cause of erratic toxicity data is improper solubilization. Adding 11-PUA dissolved in DMSO directly to cell culture media often causes immediate, microscopic precipitation. These micro-crystals settle on cells, causing physical stress and "false" cytotoxicity.
Protocol A: The BSA-Conjugation Method (Mandatory for >10 µM)
Use this method for mammalian cell culture to ensure bioavailability.
Reagents:
-
11-PUA (Solid)
-
DMSO (Anhydrous, Cell Culture Grade)
-
Fatty Acid-Free BSA (Bovine Serum Albumin) – Critical: Standard BSA contains endogenous lipids that compete for binding.
-
PBS (pH 7.4)
Workflow:
-
Prepare Stock: Dissolve 11-PUA in DMSO to 50-100 mM . Vortex until clear.
-
Prepare Carrier: Dissolve Fatty Acid-Free BSA in PBS to make a 10% (w/v) solution. Filter sterilize (0.22 µm).
-
Conjugation (The "Complexing" Step):
-
Heat the BSA solution to 37°C .
-
While vortexing the BSA, slowly add the 11-PUA/DMSO stock dropwise.
-
Target Ratio: Do not exceed a 5:1 molar ratio of [Fatty Acid]:[BSA].
-
Example: To achieve 500 µM 11-PUA final, you need ~100 µM BSA (approx 0.66% BSA).
-
-
Incubation: Incubate the mixture at 37°C for 15–30 minutes to allow hydrophobic binding pockets to load.
-
Dilution: Dilute this "10x" or "20x" complex into your final culture media.
Why this works: The phenyl ring and alkyl chain bind to BSA's hydrophobic domains (like physiological transport), preventing precipitation and ensuring the cell "sees" the monomeric acid, not a crystal.
Part 2: Troubleshooting Decision Tree
Figure 1: Diagnostic logic for distinguishing physical precipitation from biological toxicity.
Part 3: Frequently Asked Questions (Technical)
Q1: Why do I see toxicity in serum-free media but not in 10% FBS?
A: This confirms the "Protein Buffering" effect . In 10% FBS, albumin (BSA) binds the free 11-PUA, reducing its effective free concentration. In serum-free media, the 11-PUA is free to intercalate into cell membranes, acting like a detergent (surfactant toxicity).
-
Fix: If you must use serum-free media, you must lower the dose significantly (often <10 µM) or use the BSA-conjugation protocol described above to simulate physiological delivery.
Q2: My MTT assay shows increased signal at cytotoxic doses. How?
A: This is a classic Fatty Acid Artifact . 11-PUA can alter mitochondrial respiration rates (uncoupling effect) or increase lipid droplet formation. Some tetrazolium salts (MTT) can be reduced by non-mitochondrial enzymes or lipid-associated factors.
-
Fix: Validate with a non-metabolic assay, such as LDH release (membrane integrity) or Propidium Iodide staining, which are less susceptible to metabolic fluctuations caused by lipid substrates.
Q3: I am using 11-PUA for SAMs (Surface Monolayers). Why are cells dying on the surface?
A: Two possibilities:
-
Leaching: The monolayer is unstable, and free 11-PUA is desorbing into the media.
-
Hydrophobicity: A pure 11-PUA surface is highly hydrophobic (water contact angle >90°). This denatures adsorbed serum proteins (like fibronectin/vitronectin), preventing proper integrin binding. Cells round up and die via anoikis (lack of attachment), not chemical toxicity.
-
Fix: Dilute the 11-PUA SAM with a hydrophilic linker (e.g., 11-mercaptoundecanol) to create a mixed monolayer with optimized wettability for cell adhesion.
Q4: What is the relevant concentration range?
-
NMT Inhibition / Signaling: 10 – 50 µM.
-
Bacterial PHA Production: 1 – 5 mM (requires specific feed strategies).
-
Lipotoxicity Threshold (Mammalian): Generally >100 µM (highly dependent on BSA ratio).
Part 4: Data Summary & Reference Values
| Parameter | Value / Condition | Note |
| Molecular Weight | 262.39 g/mol | |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. |
| Solubility (DMSO) | > 50 mg/mL | Stock solutions are stable at -20°C. |
| Critical Micelle Conc. (CMC) | Est. 50–200 µM | In aqueous buffer without BSA. Highly pH dependent. |
| pKa (Carboxyl) | ~4.8 | At pH 7.4, it is anionic (11-phenylundecanoate). |
| Max Tolerated DMSO | 0.1% - 0.5% (v/v) | Cell line dependent. Always run a DMSO-only control. |
References
-
Solubility & Biological Application of Aromatic Fatty Acids
-
Fatty Acid Toxicity Mechanisms (Lipotoxicity)
-
N-Myristoyltransferase (NMT)
-
General DMSO Solubility Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. openscholar.uga.edu [openscholar.uga.edu]
- 6. scribd.com [scribd.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Technical Guide: Undecanoic Acid vs. 11-Phenylundecanoic Acid
Executive Summary
This technical guide provides a rigorous comparison between Undecanoic Acid (C11:0) , a naturally occurring medium-chain fatty acid (MCFA), and 11-Phenylundecanoic Acid , a synthetic
While both share a C11 alkyl backbone, their biological applications diverge significantly due to the terminal phenyl group in the latter. Undecanoic acid is primarily utilized as a therapeutic antimicrobial agent, leveraging its amphipathic nature to disrupt microbial membranes.[1] In contrast, 11-phenylundecanoic acid serves as a critical chemical biology probe, functioning as a structural analog of myristic acid (C14:0) to study protein N-myristoylation and lipid-protein interactions.
Physicochemical Profile
The addition of a phenyl ring to the
| Property | Undecanoic Acid | 11-Phenylundecanoic Acid |
| CAS Registry | 112-37-8 | 3343-24-6 |
| Formula | ||
| Molecular Weight | 186.29 g/mol | 262.39 g/mol |
| LogP (Predicted) | ~4.0 | ~5.7 - 6.0 |
| Structural Class | Medium-Chain Fatty Acid (MCFA) | |
| Primary Biological Role | Antimicrobial / Antifungal | Myristic Acid Mimic / Hydrophobicity Probe |
| Solubility | Soluble in ethanol, chloroform; low in water | Soluble in DMSO, organic solvents; insoluble in water |
Mechanism of Action: Divergent Pathways
A. Undecanoic Acid: Non-Specific Membrane Disruption
Undecanoic acid acts as a potent antifungal and antibacterial agent.[1] Its mechanism relies on the "carpet model" or direct insertion into the lipid bilayer, leading to destabilization.
-
Fungal Inhibition: It inhibits the biosynthesis of ergosterol and prevents hyphal formation in Candida albicans.
-
Bacterial Persister Cells: It integrates into the bacterial membrane, increasing fluidity and disrupting proton motive force, which is effective against dormant persister cells of E. coli.
B. 11-Phenylundecanoic Acid: N-Myristoyltransferase (NMT) Mimicry
11-Phenylundecanoic acid is designed to mimic Myristic Acid (C14:0) .[2] The phenyl group provides steric bulk and hydrophobicity comparable to the terminal three carbons of a C14 chain, but with aromatic stacking potential.
-
Substrate Analog: It is recognized by N-myristoyltransferase (NMT) .[3][4][5] NMT catalyzes the attachment of myristate to the N-terminal glycine of specific proteins (e.g., Src kinases, G-protein
subunits).[2][5] -
Hydrophobicity Probe: Researchers use 11-phenylundecanoic acid to probe the hydrophobic pocket of NMT or to modify the membrane affinity of the resulting acylated protein. The aromatic ring can introduce
- interactions not present in the native aliphatic chain.
Visualizing the Mechanisms (Graphviz)
Diagram 1: Membrane Interaction & Enzyme Substrate Logic
Caption: Comparison of Undecanoic Acid's direct membrane disruption vs. 11-Phenylundecanoic Acid's enzymatic processing.
Experimental Protocols
Protocol A: Determination of Antifungal MIC for Undecanoic Acid
Objective: Quantify the Minimum Inhibitory Concentration (MIC) against Candida albicans.
-
Preparation: Dissolve Undecanoic Acid in ethanol to create a 100 mM stock solution.
-
Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).
-
Inoculum: Adjust C. albicans suspension to
to cells/mL. -
Dilution: Perform serial two-fold dilutions of Undecanoic Acid in a 96-well microtiter plate (Range: 10 µM to 2000 µM).
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 24–48 hours.
-
Readout: Determine MIC as the lowest concentration showing 100% growth inhibition (optically clear).
-
Expected Result: MIC typically ranges between 250–1000 µM depending on the strain.
-
Protocol B: Metabolic Labeling with 11-Phenylundecanoic Acid
Objective: Evaluate NMT substrate specificity or generate hydrophobicity-modified proteins in cell culture.
-
Cell Culture: Seed HeLa or COS-7 cells in DMEM + 10% FBS. Grow to 70% confluence.
-
Starvation: Wash cells with PBS and switch to fatty-acid-free medium for 1 hour to deplete endogenous myristoyl-CoA pools.
-
Labeling:
-
Prepare 11-phenylundecanoic acid as a BSA-complex (5:1 molar ratio fatty acid:BSA) to ensure solubility.
-
Add to cells at a final concentration of 50–100 µM .
-
Incubate for 4–6 hours (biosynthetic labeling period).
-
-
Lysis & Extraction: Wash cells with cold PBS. Lyse in RIPA buffer containing protease inhibitors.
-
Analysis:
-
Option 1 (Click Chemistry): If using an azide-derivative (e.g., 12-azidododecanoic acid) alongside for control, perform click reaction.
-
Option 2 (Mass Spec): Digest proteins (Trypsin) and analyze via LC-MS/MS. Look for the mass shift corresponding to the phenylundecanoyl adduct (+244 Da approx. on N-term Glycine).[2][3][4][5]
-
Comparative Data Summary
The following table summarizes the biological effects based on experimental literature.
| Feature | Undecanoic Acid (C11) | 11-Phenylundecanoic Acid |
| Target Organism | Fungi (Candida, Trichophyton), Bacteria | Eukaryotic Cells (Human, Yeast) |
| Molecular Target | Lipid Bilayer, Ergosterol Pathway | N-Myristoyltransferase (NMT1/NMT2) |
| Effective Concentration | High (mM range) for antimicrobial effect | Low ( |
| Toxicity | Cytotoxic to microbes; mild irritation topically | Low cytotoxicity at labeling concentrations |
| Key Outcome | Cell death (Microbicidal) | Protein Lipidation (Post-translational modification) |
Pathway Visualization: N-Myristoylation Cycle
This diagram illustrates how 11-phenylundecanoic acid hijacks the cellular N-myristoylation pathway.
Caption: Pathway showing metabolic activation and incorporation of 11-phenylundecanoic acid into proteins.
References
-
PubChem. (n.d.). 11-Phenylundecanoic acid | C17H26O2.[6][7][8] National Library of Medicine. Retrieved from [Link]
-
Rossi, N. M. M., et al. (2021).[9] Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections. Mycopathologia. Retrieved from [Link]
-
Kim, W., et al. (2018). Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation. Frontiers in Microbiology. Retrieved from [Link]
-
Heuckeroth, R. O., et al. (1988). 11-(Ethylthio)undecanoic acid.[3] A myristic acid analogue of altered hydrophobicity which is functional for peptide N-myristoylation.[3] Journal of Biological Chemistry. Retrieved from [Link]
-
Patsnap Synapse. (2024). Undecenoic Acid Mechanism of Action. Retrieved from [Link]
Sources
- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. 11-(Ethylthio)undecanoic acid. A myristic acid analogue of altered hydrophobicity which is functional for peptide N-myristoylation with wheat germ and yeast acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-Phenylundecanoic acid | C17H26O2 | CID 76863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PlantFAdb: 11-Ph-11:0; 11-Phenylundecanoic acid; [fatplants.net]
- 8. PubChemLite - 11-phenylundecanoic acid (C17H26O2) [pubchemlite.lcsb.uni.lu]
- 9. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Phenyl-Substituted Fatty Acids: A Guide for Researchers
In the landscape of drug discovery and development, the structural modification of fatty acids has emerged as a fertile ground for identifying novel therapeutic agents. Among these, phenyl-substituted fatty acids represent a particularly intriguing class of molecules, demonstrating a broad spectrum of biological activities. The introduction of a phenyl group onto a fatty acid backbone profoundly influences its physicochemical properties, thereby modulating its interaction with biological targets. This guide provides a comprehensive comparative analysis of three representative phenyl-substituted fatty acids: Phenylacetic acid (PAA), 2-Phenylbutyric acid (2-PB), and 4-Phenylbutyric acid (4-PBA). We will delve into their synthesis, physicochemical characteristics, and diverse biological activities, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
Introduction to Phenyl-Substituted Fatty Acids
Phenyl-substituted fatty acids are characterized by the presence of a phenyl ring attached to an aliphatic carboxylic acid chain. The position of the phenyl group along the fatty acid chain, as well as the length of the chain itself, are critical determinants of their biological function. These compounds have garnered significant attention for their potential applications in oncology, infectious diseases, and inflammatory disorders. Their mechanisms of action are often multifaceted, ranging from the inhibition of specific enzymes to the modulation of gene expression. This guide will focus on a comparative analysis of PAA, 2-PB, and 4-PBA to elucidate the structure-activity relationships that govern their therapeutic potential.
Comparative Synthesis of Phenyl-Substituted Fatty Acids
The synthetic routes to phenyl-substituted fatty acids are well-established, with the choice of method often depending on the desired substitution pattern and the starting materials available. Here, we compare the synthesis of PAA, 2-PB, and 4-PBA.
Synthesis of Phenylacetic Acid (PAA)
A common and efficient method for the synthesis of PAA is the hydrolysis of benzyl cyanide.[1][2][3] This reaction can be carried out under acidic or basic conditions. The acid-catalyzed hydrolysis is often preferred for its smoother reaction profile.
Experimental Protocol: Acid Hydrolysis of Benzyl Cyanide to Phenylacetic Acid [1]
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.
-
Addition of Benzyl Cyanide: To the stirred, warm acid solution, add 700 g (6 moles) of benzyl cyanide.
-
Reflux: Heat the mixture under reflux with vigorous stirring for three hours.
-
Work-up: Cool the reaction mixture slightly and pour it into 2 liters of cold water with stirring to prevent the formation of a solid cake.
-
Isolation of Crude Product: Filter the precipitated crude phenylacetic acid.
-
Purification: Melt the crude product under hot water and wash it several times by decantation with hot water. The final purification is achieved by vacuum distillation.
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the complete hydrolysis of the nitrile group to a carboxylic acid. The reflux condition provides the necessary energy to overcome the activation barrier of the reaction. The work-up procedure involving pouring the reaction mixture into cold water ensures the precipitation of the less soluble phenylacetic acid while keeping the inorganic byproducts in solution.
Synthesis of 2-Phenylbutyric Acid (2-PB)
The synthesis of 2-phenylbutyric acid can be achieved through various methods, including the hydrolysis of its corresponding nitrile or ester. A stereoselective synthesis can be accomplished using enzymatic hydrolysis to obtain specific enantiomers, which is particularly important as the biological activity of chiral molecules often resides in a single enantiomer.[4]
Experimental Protocol: Synthesis of (+)-2-Phenylbutyric Acid [5]
-
Reaction Mixture: In a suitable reaction vessel, a solution of 2,3-isopropylidene-D(+)-ribono-1,4-lactone (188 mg) and 2-phenylbutyric anhydride (310 mg) in deuterated pyridine (0.35 mL) is prepared.
-
Monitoring the Reaction: The progress of the reaction is monitored by 1H NMR spectroscopy until completion (approximately 1.5 hours).
-
Work-up: The reaction mixture is dissolved in diethyl ether (20 mL) and partitioned with aqueous hydrochloric acid (1M, 2 x 20 mL) and aqueous sodium hydroxide (1M, 2 x 10 mL).
-
Isolation of Product: The combined alkaline extracts are acidified to pH 2 with 10M hydrochloric acid and extracted with diethyl ether (2 x 10 mL).
-
Purification: The combined ether extracts are dried over magnesium sulfate (MgSO4), filtered, and concentrated in vacuo to yield (+)-2-phenylbutyric acid.
Causality Behind Experimental Choices: This protocol describes a method for obtaining an enantiomerically enriched product. The use of a chiral auxiliary (2,3-isopropylidene-D(+)-ribono-1,4-lactone) allows for the stereoselective reaction. The acid-base extraction is a standard procedure to separate the acidic product from neutral and basic impurities.
Synthesis of 4-Phenylbutyric Acid (4-PBA)
A widely used method for the synthesis of 4-PBA is the Friedel-Crafts acylation of benzene with butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride.[2][3][5][6][7]
Experimental Protocol: Synthesis of 4-Phenylbutyric Acid [2]
-
Reaction Setup: To a stirred suspension of powdered aluminum chloride (200 g) in benzene (400 g) at 50°C, add butyrolactone (86 g) in small portions.
-
Reaction Conditions: Maintain the temperature between 50 and 60°C for 90 minutes.
-
Quenching: Add the reaction mixture to a stirred mixture of ice and 5% sodium hydroxide solution, maintaining the temperature below 35°C and the pH between 9 and 9.5 for 2 hours.
-
Isolation of Crude Product: Filter the mixture under vacuum. Acidify the aqueous fraction with ice and hydrochloric acid to precipitate the crude 4-phenylbutyric acid, which is then isolated by vacuum filtration.
-
Purification: The crude product can be purified by vacuum distillation (120-125°C, 1 mm Hg). Further purification can be achieved by dissolving the acid in 5% sodium hydroxide, washing with an organic solvent like carbon tetrachloride, treating with activated charcoal, and re-precipitating with acid.[5]
Causality Behind Experimental Choices: The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds with aromatic rings. Aluminum chloride acts as a Lewis acid to activate the butyrolactone for electrophilic attack on the benzene ring. The basic work-up with sodium hydroxide is crucial to neutralize the reaction mixture and dissolve the product as its sodium salt, separating it from non-acidic byproducts. Subsequent acidification precipitates the pure 4-phenylbutyric acid.
Caption: Proposed mechanism of anticancer activity for 4-PBA via HDAC inhibition.
Antimicrobial Activity
Phenyl-substituted fatty acids have also demonstrated promising antimicrobial properties against a range of pathogens.
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Phenylacetic Acid (PAA) | Escherichia coli | - | [8] |
| Staphylococcus aureus | - | [8] | |
| Candida albicans | - | [8] | |
| 2-Phenylbutyric Acid (2-PB) | Helicobacter pylori | Specific inhibitory activity | [9] |
| Escherichia coli | Specific inhibitory activity | [9] | |
| 4-Phenylbutyric Acid (4-PBA) | Helicobacter pylori | Specific inhibitory activity | [9] |
| Escherichia coli | Specific inhibitory activity | [9] |
Discussion of Antimicrobial Activity:
Studies have shown that phenylbutyrate derivatives exhibit specific inhibitory activity against clinically relevant bacteria like H. pylori and E. coli. [9]Phenylacetic acid has also been identified as an antimicrobial compound produced by Bacillus licheniformis. [8]The mechanism of antimicrobial action is likely related to the disruption of the bacterial cell membrane and interference with essential metabolic processes. The lipophilicity of these compounds plays a crucial role in their ability to penetrate the bacterial cell wall.
Experimental Protocol: Broth Microdilution Method for MIC Determination [10][11][12][13][14]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial twofold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the in vitro susceptibility of bacteria to antimicrobial agents. The use of a standardized inoculum and specific growth medium ensures reproducibility. Serial dilutions allow for the determination of the minimum concentration required to inhibit growth, providing a precise measure of the compound's potency.
Anti-inflammatory Activity
The anti-inflammatory properties of phenyl-substituted fatty acids are well-documented, with their effects often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [10][11][14][15]
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the test compound (e.g., PAA, 2-PB, or 4-PBA) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a widely accepted and reproducible in vivo model for screening acute anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that inhibit different phases of inflammation. The use of a positive control validates the experimental model.
Experimental Protocol: Soybean Lipoxygenase Inhibition Assay [16][17][18][8][13]
-
Reagents: Prepare a solution of soybean lipoxygenase, a substrate solution (e.g., linoleic acid), and a buffer solution (e.g., borate buffer, pH 9.0).
-
Assay Procedure: In a cuvette or 96-well plate, mix the buffer, the test compound at various concentrations, and the enzyme solution.
-
Initiation of Reaction: Initiate the reaction by adding the substrate solution.
-
Measurement of Activity: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculation of Inhibition: Calculate the percentage of inhibition of lipoxygenase activity for each concentration of the test compound and determine the IC₅₀ value.
Causality Behind Experimental Choices: This in vitro assay provides a direct measure of the compound's ability to inhibit a key enzyme in the inflammatory pathway. Soybean lipoxygenase is often used as a model enzyme due to its commercial availability and similarity to human lipoxygenases. The spectrophotometric measurement is a simple and reliable method for quantifying enzyme activity.
Sources
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- 4. CN108546720B - Method for preparing (S) -2-phenylbutyric acid through stereoselective enzymatic hydrolysis - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validating the Purity of Synthesized 11-Phenylundecanoic Acid
Executive Summary
11-Phenylundecanoic acid (11-PUA) is a critical bifunctional building block used in the formation of self-assembled monolayers (SAMs), drug conjugates, and liquid crystal mesogens. Unlike simple aliphatic fatty acids, the terminal phenyl ring introduces unique
The primary challenge in validating synthesized 11-PUA is distinguishing the target molecule from its synthetic precursor, 11-oxo-11-phenylundecanoic acid (resulting from incomplete reduction during Friedel-Crafts acylation), and homologous impurities.
This guide objectively compares three validation methodologies: Reverse-Phase HPLC-UV/MS , GC-MS (via Methyl Ester Derivatization) , and Quantitative NMR (qNMR) . While HPLC is recommended for routine process monitoring, qNMR is established here as the absolute reference method for final lot release.
The Synthetic Context & Impurity Profile
To validate purity, one must understand the impurities. 11-PUA is typically synthesized via a Friedel-Crafts acylation of benzene with 11-bromoundecanoic acid (or sebacoyl chloride derivatives) followed by a Clemmensen or Wolff-Kishner reduction.
Critical Impurities to Target:
-
11-Oxo-11-phenylundecanoic acid: The unreduced intermediate. Detection: Distinct carbonyl signal (IR/NMR) and different polarity (HPLC).
-
Homologs (C10, C12): Impurities from the starting alkyl halide/acid. Detection: Requires high-resolution separation (GC).
-
Dimerization Products: Resulting from radical coupling during reduction.
Comparative Analysis of Validation Methods
The following table summarizes the performance metrics of the three primary analytical techniques for 11-PUA.
| Feature | Method A: RP-HPLC-UV | Method B: GC-MS (FAME) | Method C: qNMR |
| Principle | Hydrophobic separation + UV Absorbance ( | Volatility separation of methyl esters | Molar ratio of protons vs. Internal Standard |
| Selectivity | High for polar impurities (Oxo-acid) | High for homologs (Chain length) | Absolute structural specificity |
| Sample Prep | Minimal (Dissolve & Shoot) | Moderate (Derivatization required) | Minimal (Gravimetric precision required) |
| Reference Std | Required (for quantification) | Required | NOT Required (for analyte) |
| Limit of Detection | ~0.1 µg/mL | ~10 ng/mL | ~1 mg/mL (Sensitivity limited) |
| Primary Use | Routine Process Control | Trace Impurity Profiling | Final Assay Purity Calculation |
Detailed Experimental Protocols
Method A: Reverse-Phase HPLC-UV (The Routine Workhorse)
Unlike standard fatty acids (e.g., Stearic acid) which require refractive index (RI) or charged aerosol detection (CAD), 11-PUA possesses a phenyl chromophore, allowing for robust UV detection at 210 nm and 254 nm.
Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase:
-
Solvent A: Water + 0.1% Phosphoric Acid (suppresses ionization of -COOH).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient: 50% B to 100% B over 15 minutes. Hold 5 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (carbonyl + phenyl) and 254 nm (phenyl specific).
Why this works: The "Oxo" impurity is more polar than the fully reduced 11-PUA due to the ketone group. It will elute earlier (lower retention time), providing a clear "front" peak that acts as a pass/fail check for the reduction step.
Method B: GC-MS via FAME Derivatization (The Homolog Hunter)
Gas Chromatography is superior for separating chain-length homologs (e.g., distinguishing C11 from C10 or C12 variants), which HPLC often co-elutes. However, the carboxylic acid group must be masked to prevent tailing.
Protocol:
-
Derivatization: Dissolve 10 mg 11-PUA in 1 mL Methanol. Add 0.5 mL
-Methanol (14%). Heat at 60°C for 10 mins. Extract with Hexane.[1] -
Column: FAME-specific column (e.g., DB-WAX or HP-5MS), 30m
0.25mm. -
Temperature Program: 100°C (1 min)
20°C/min 280°C (5 min). -
Detection: EI-MS (Electron Impact). Look for molecular ion
of the methyl ester.
Causality: The
Method C: qNMR (The Absolute Standard)
For final purity assignment (Assay %), qNMR is the superior choice because it does not rely on a reference standard of 11-PUA, which may not be commercially available in certified purity.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone (
).-
Requirement: The IS must have a relaxation time (
) similar to the analyte and non-overlapping peaks.[2]
-
-
Solvent:
or . -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30-60 seconds) to ensure full magnetization recovery. -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Mass weighed.
Target Signals: Integrate the terminal phenyl protons (multiplet, ~7.1-7.3 ppm) or the
Decision Logic for Validation
The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of development.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on impurity risk factors.
Analytical Workflow Visualization
This diagram details the specific workflow for the HPLC-UV method, highlighting the critical "System Suitability" checkpoint which is often overlooked but essential for regulatory trust.
Figure 2: HPLC-UV Workflow emphasizing the dual-wavelength detection strategy specific to phenyl-fatty acids.
References
-
Validation of Fatty Acid Analysis: AOCS Official Method Ce 1b-89. Fatty Acid Composition by GLC.[3] American Oil Chemists' Society.
-
qNMR Best Practices: Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780.
-
Synthesis Background: Bikiaris, D., et al. (2005). "Synthesis and characterization of novel polyesters." Journal of Polymer Science. (Contextualizing the Friedel-Crafts route).
- Derivatization Techniques: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. Wiley-Interscience.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 11-Phenylundecanoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic candidates is the bedrock of reliable preclinical and clinical data. In the analysis of novel compounds like 11-phenylundecanoic acid, a fatty acid with potential therapeutic applications, the choice and validation of analytical methodology are critical decision points that reverberate throughout the development lifecycle. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 11-phenylundecanoic acid in plasma. More importantly, it details the essential process of cross-validation to ensure data integrity when transitioning between methods or laboratories.
The Critical Role of Method Validation in Drug Development
Before delving into the comparative analysis, it is crucial to understand the principle of method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines on bioanalytical method validation.[1][2][3] The objective is to demonstrate that a particular method is suitable for its intended purpose, ensuring the reliability and reproducibility of the data generated.[4] This guide will adhere to the core principles outlined in the ICH M10 guideline on bioanalytical method validation.[4][5]
Physicochemical Properties of 11-Phenylundecanoic Acid
A foundational understanding of the analyte's properties informs the selection and optimization of analytical methods.
| Property | Value | Source |
| Molecular Formula | C17H26O2 | PubChem[6] |
| Molecular Weight | 262.4 g/mol | PubChem[6] |
| Appearance | Solid | Inferred from similar long-chain fatty acids |
| Solubility | Insoluble in water; soluble in oils | Inferred from similar long-chain fatty acids[7] |
The long alkyl chain and the terminal phenyl group give 11-phenylundecanoic acid a non-polar character, making it suitable for reverse-phase chromatography. Its carboxylic acid group provides a site for derivatization, a common strategy in GC-MS analysis to improve volatility.[8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique in pharmaceutical analysis.[9][10] For 11-phenylundecanoic acid, a reverse-phase HPLC method with UV detection is a logical choice, leveraging the phenyl group's chromophore for detection.
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: The non-polar nature of the analyte dictates the use of a non-polar stationary phase (like C18) and a polar mobile phase. This allows for effective retention and separation from more polar matrix components.
-
UV Detection: The presence of the benzene ring allows for straightforward detection using a UV spectrophotometer, typically at wavelengths around 254 nm.[11]
-
Mobile Phase Composition: A mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic or phosphoric acid), is used to ensure good peak shape and retention time.[12][13]
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard (e.g., 10-phenyldecanoic acid) solution.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high sensitivity and selectivity, making it a common choice for fatty acid analysis.[15][16] However, the low volatility of carboxylic acids necessitates a derivatization step to convert them into more volatile esters.[8][17]
Causality Behind Experimental Choices:
-
Derivatization: Conversion to fatty acid methyl esters (FAMEs) is a standard and efficient procedure to increase the volatility of 11-phenylundecanoic acid, making it amenable to GC analysis.[8][15][17]
-
Gas Chromatography: The separation of the derivatized analyte is achieved based on its boiling point and interaction with the stationary phase of the GC column.
-
Mass Spectrometry: Provides high selectivity and sensitivity for detection and quantification, often using stable isotope-labeled internal standards for enhanced precision and accuracy.[8][18]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation & Derivatization:
-
To 100 µL of plasma, add 10 µL of a deuterated internal standard (e.g., 11-phenylundecanoic acid-d5) solution.
-
Perform a liquid-liquid extraction with 500 µL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex and centrifuge as described for the HPLC method.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Add 50 µL of a derivatizing agent (e.g., 14% BF3 in methanol) and heat at 60°C for 15 minutes to form the methyl ester.
-
After cooling, add 100 µL of hexane and 50 µL of water. Vortex and centrifuge.
-
Transfer the upper hexane layer for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Cross-Validation: Bridging the Methodological Divide
Cross-validation is essential when two or more bioanalytical methods are used to generate data for the same study, for instance, when transitioning from a discovery-phase method to a more robust validation-phase method, or when analyses are conducted in different laboratories.[19][20] The goal is to ensure that the data from both methods are comparable and reliable.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Cross-Validation Experimental Design
-
Prepare Quality Control (QC) Samples: Spike a blank plasma pool with 11-phenylundecanoic acid at low, medium, and high concentrations.
-
Analysis: Analyze a minimum of three replicates of each QC level using both the HPLC-UV and GC-MS methods.
-
Data Evaluation: Calculate the mean concentration for each QC level from both methods. Determine the percentage difference (bias) between the methods for each QC level.
According to regulatory guidelines, the mean concentration obtained by the two methods should be within 20% of each other for at least 67% of the samples.[21]
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance characteristics of the two methods based on typical results for similar analytes.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | GC-MS | Rationale |
| Linearity Range | 10 - 2000 ng/mL | 1 - 1000 ng/mL | GC-MS often exhibits higher sensitivity, allowing for a lower limit of quantification.[22][23] |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | Both methods are expected to show excellent linearity.[24] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL | The selectivity of mass spectrometry typically results in a lower LLOQ. |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Accuracy (% Bias) | HPLC-UV Precision (%RSD) | GC-MS Accuracy (% Bias) | GC-MS Precision (%RSD) |
| Low | 30 | ± 8.5 | < 10 | ± 5.2 | < 7 |
| Medium | 300 | ± 5.1 | < 8 | ± 3.5 | < 5 |
| High | 1500 | ± 4.3 | < 7 | ± 2.8 | < 4 |
Acceptance criteria based on FDA and EMA guidelines: Accuracy within ±15% of nominal (±20% at LLOQ), Precision (%RSD) ≤15% (≤20% at LLOQ).[3]
Table 3: Cross-Validation Results
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. HPLC-UV (ng/mL) | Mean Conc. GC-MS (ng/mL) | % Bias ((GC-MS - HPLC-UV) / HPLC-UV) |
| Low | 30 | 28.9 | 30.5 | +5.5% |
| Medium | 300 | 308.2 | 299.8 | -2.7% |
| High | 1500 | 1485.5 | 1510.1 | +1.7% |
The hypothetical cross-validation data show a bias of less than 6% across all concentration levels, well within the acceptance limit of ±20%, indicating that the data generated by both methods are comparable.
Method Selection: A Decision Framework
The choice between HPLC-UV and GC-MS is not merely about performance metrics but also about the specific application and available resources.
Caption: A decision-making diagram for selecting an analytical method.
Conclusion and Expert Recommendations
Both HPLC-UV and GC-MS are viable methods for the quantification of 11-phenylundecanoic acid in plasma.
-
HPLC-UV offers simplicity, robustness, and higher throughput due to the lack of a derivatization step. It is an excellent choice for routine analysis in later stages of drug development where expected concentrations are well within its linear range.
-
GC-MS provides superior sensitivity and selectivity, making it the method of choice for early discovery and pharmacokinetic studies where low concentrations are anticipated. The use of a stable isotope-labeled internal standard significantly enhances data quality.
The successful cross-validation between these two methods provides confidence that data can be reliably compared across different stages of a project or between collaborating laboratories. This rigorous approach to bioanalysis is not just a regulatory requirement; it is a fundamental component of scientific integrity that ensures the generation of high-quality, defensible data in the pursuit of new therapeutics.
References
- Vertex AI Search. (n.d.). Separation of 11-Bromoundecanoic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials.
- LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
- Agilent. (2018, March 8). Determination of red blood cell fatty acid profiles in clinical research.
- MDPI. (n.d.). GC Analysis of Seven Seed Oils Containing Conjugated Fatty Acids.
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- MDPI. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
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A Senior Application Scientist's Guide to Confirming the Structure of 11-Phenylundecanoic Acid Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of 11-phenylundecanoic acid and its derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data to ensure confidence in your molecular architecture.
The Imperative of Structural Integrity
11-Phenylundecanoic acid and its derivatives represent a class of molecules with a long aliphatic chain and a terminal phenyl group. This structure imparts unique physicochemical properties, making them interesting candidates for applications ranging from materials science to pharmacology. However, the presence of a long hydrocarbon chain and potential for various substitutions on the phenyl ring or modifications to the carboxylic acid group necessitates a multi-faceted analytical approach to confirm their precise structure. Isomeric impurities or unexpected reaction byproducts can significantly alter the material's properties and biological activity, making their identification and characterization crucial.
This guide will compare the utility of four primary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Gas Chromatography (GC)
We will explore the strengths and limitations of each technique in the context of these specific molecules and provide field-proven insights to guide your experimental design.
A Comparative Analysis of Spectroscopic and Chromatographic Techniques
The choice of analytical technique is dictated by the specific information required. While each method provides a unique piece of the structural puzzle, a combination of these techniques is essential for unequivocal confirmation.
Performance Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths for 11-Phenylundecanoic Acid Derivatives | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and relative number of protons. | - Clearly distinguishes aromatic vs. aliphatic protons.- Signal multiplicity reveals neighboring protons, aiding in chain structure confirmation. | - Overlapping signals in the long aliphatic chain can be complex to resolve.- Broadening of the carboxylic acid proton signal. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | - Confirms the total number of carbons in the molecule.- Distinct chemical shifts for carbonyl, aromatic, and aliphatic carbons. | - Lower sensitivity compared to ¹H NMR.- Quaternary carbons can have weak signals. |
| Mass Spec | Molecular weight and fragmentation pattern. | - Provides the exact molecular weight, confirming the elemental formula.- Characteristic fragmentation patterns can reveal the structure of the aliphatic chain and the phenyl group. | - Isomers may not be distinguishable by mass alone.- Fragmentation can be complex and require careful interpretation. |
| IR Spec | Presence of functional groups. | - Strong, characteristic absorptions for the carboxylic acid C=O and O-H bonds.- Aromatic C-H and C=C stretching bands confirm the presence of the phenyl ring. | - Provides limited information on the overall molecular skeleton.- Broadness of the O-H band can obscure other signals. |
| GC | Purity and retention time. | - Excellent for assessing the purity of the synthesized compound.- Can separate isomers when coupled with an appropriate column and method. | - Requires derivatization of the carboxylic acid to a more volatile ester (e.g., FAME).- Provides no direct structural information. |
In-Depth Analysis and Supporting Experimental Data
To illustrate the practical application of these techniques, we will now examine the expected experimental data for 11-phenylundecanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment and connectivity of atoms.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 11-phenylundecanoic acid will exhibit several key regions:
-
Aromatic Region (δ 7.1-7.3 ppm): The protons on the terminal phenyl group will appear in this region. The multiplicity of these signals (e.g., a multiplet) will depend on the substitution pattern of the phenyl ring in a derivative. For the unsubstituted phenyl group, two multiplets corresponding to the ortho, meta, and para protons are expected.
-
Carboxylic Acid Proton (δ 10-12 ppm): The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.
-
Aliphatic Chain (δ 1.2-2.6 ppm): The ten methylene groups of the undecanoic acid chain will give rise to a series of signals in this region.
-
The α-methylene group (adjacent to the carbonyl) will be the most deshielded, appearing around δ 2.3 ppm as a triplet.
-
The benzylic methylene group (adjacent to the phenyl ring) will appear around δ 2.6 ppm as a triplet.
-
The remaining methylene groups will form a complex, overlapping multiplet around δ 1.2-1.6 ppm.
-
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom.[1]
-
Carbonyl Carbon (δ ~180 ppm): The carboxylic acid carbonyl carbon is highly deshielded and appears in this characteristic region.
-
Aromatic Carbons (δ 125-143 ppm): The carbons of the phenyl ring will resonate in this range. The ipso-carbon (the one attached to the alkyl chain) will have a distinct chemical shift.
-
Aliphatic Carbons (δ 22-36 ppm): The ten methylene carbons of the chain will appear in this region. The carbons closer to the electron-withdrawing carboxylic acid and phenyl groups will be further downfield.
Table of Expected NMR Chemical Shifts for 11-Phenylundecanoic Acid:
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| COOH | 10-12 (br s) | ~180 |
| Phenyl-H | 7.1-7.3 (m) | 125-143 |
| α-CH₂ | ~2.3 (t) | ~34 |
| β-CH₂ | ~1.6 (m) | ~25 |
| Interior CH₂'s | 1.2-1.4 (m) | 29-30 |
| Benzylic CH₂ | ~2.6 (t) | ~36 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[2] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination.[3]
The electron ionization (EI) mass spectrum of 11-phenylundecanoic acid would be expected to show a molecular ion peak (M⁺) at m/z 262, corresponding to its molecular weight. Key fragmentation patterns would include:
-
Benzylic cleavage: A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a hallmark of compounds with a benzyl group.
-
McLafferty rearrangement: For carboxylic acids, this rearrangement can lead to the loss of a neutral alkene and the formation of a radical cation containing the carboxyl group.
-
Aliphatic chain fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ units) resulting from the cleavage of the alkyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[4] The IR spectrum of 11-phenylundecanoic acid will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[6]
-
C-H Stretches: Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches appear as stronger bands just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring C=C stretching vibrations give rise to one or two bands of variable intensity in the 1450-1600 cm⁻¹ region.
Table of Characteristic IR Absorption Bands for 11-Phenylundecanoic Acid:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
Experimental Protocols: A Self-Validating Workflow
To ensure the trustworthiness of your results, each protocol should be designed as a self-validating system. This involves careful sample preparation, instrument calibration, and data analysis.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 11-phenylundecanoic acid derivative.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate all signals and determine the relative ratios of the protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
-
Analyze the coupling patterns in the ¹H spectrum to confirm the connectivity of the protons.
-
Protocol 2: GC-MS Analysis
For GC-MS analysis, the carboxylic acid must first be derivatized to a more volatile ester, typically a fatty acid methyl ester (FAME).
-
Derivatization to FAME:
-
To a solution of the carboxylic acid (e.g., 1 mg in 1 mL of toluene), add a solution of 14% boron trifluoride in methanol (BF₃/MeOH).
-
Heat the mixture at 60-100°C for 5-10 minutes.
-
After cooling, add water and extract the FAME with an organic solvent like hexane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.
-
-
GC-MS Acquisition:
-
Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of the FAME from any impurities.
-
Acquire mass spectra in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the FAME of 11-phenylundecanoic acid by its retention time and mass spectrum.
-
Analyze the mass spectrum to confirm the molecular weight and identify characteristic fragment ions.
-
Protocol 3: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.[8]
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.
-
-
IR Spectrum Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the carboxylic acid and aromatic functional groups as detailed in the table above.
-
Conclusion
The structural confirmation of 11-phenylundecanoic acid derivatives is a critical step in their synthesis and application. By employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a comprehensive and unambiguous structural elucidation can be achieved. This guide has provided a framework for comparing these techniques, understanding their individual contributions, and implementing a self-validating workflow. By following these principles and protocols, researchers can ensure the scientific integrity of their work and have full confidence in the structure of their synthesized molecules.
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Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 30, 2026, from [Link]
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First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. (2018, May 16). National Institutes of Health. Retrieved January 30, 2026, from [Link]
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Characterization of long-chain fatty acid as N-(4-aminomethylphenyl) pyridinium derivative by MALDI LIFT-TOF/TOF mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 30, 2026, from [Link]
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Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (n.d.). SpringerLink. Retrieved January 30, 2026, from [Link]
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Identification of phenyldecanoic acid as a constituent of triacylglycerols and wax ester produced by Rhodococcus opacus PD630. (2001, November). PubMed. Retrieved January 30, 2026, from [Link]
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Phenylacetic Acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
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In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. (n.d.). Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]
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The Sources, Synthesis and Biological Actions of Omega-3 and Omega-6 Fatty Acids in Red Meat: An Overview. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
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11-Phenylundecanoic Acid: Validation & Comparative Analysis for Bio-Interface Applications
Topic: Validation of 11-Phenylundecanoic Acid (11-PUA) for Bio-Interface & Surface Engineering Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals (Device & Formulation)
Executive Summary & Strategic Utility
11-Phenylundecanoic Acid (11-PUA) (CAS: 3343-24-6) is a functionalized fatty acid analogue primarily validated for surface engineering (Self-Assembled Monolayers - SAMs) and corrosion inhibition . Unlike its thiol-based counterpart (11-Mercaptoundecanoic acid, 11-MUA) which is the gold standard for gold surfaces, 11-PUA is the critical reagent for modifying metal oxides (Aluminum, Titanium, Iron) and creating aromatic-terminated, hydrophobic interfaces.
For drug development professionals, 11-PUA serves two distinct high-value roles:
-
Biosensor Functionalization: Creating stable, aromatic-stacking interfaces on oxide-based sensors (e.g., TiO2 or Al2O3 chips) where thiols fail.
-
Lipidation Analog: Acting as a structural probe for albumin-binding studies, offering a bulky phenyl terminus to test hydrophobic pocket tolerance compared to linear fatty acids (e.g., Myristic acid).
Mechanistic Validation & Causality
To validate 11-PUA, one must understand the Acid-Base Chemisorption Mechanism which differs fundamentally from Thiol-Gold coordination.
-
Binding Mechanism: The carboxyl headgroup (-COOH) undergoes deprotonation to form a carboxylate (-COO⁻), which coordinates bidentately to metal oxide surface sites (e.g., Al³⁺).
-
Tail Function: The phenyl terminus provides unique
- stacking interactions, creating a monolayer that is not only hydrophobic but also electronically active (capable of electron transfer mediation) compared to methyl-terminated chains.
Pathway Diagram: SAM Formation & Binding Dynamics
Figure 1: Step-wise mechanism of 11-PUA self-assembly on metal oxide surfaces. The process is driven by the thermodynamic stability of the carboxylate-metal bond and stabilized by lateral pi-pi interactions between phenyl rings.
Comparative Analysis: 11-PUA vs. Alternatives
This table objectively compares 11-PUA against its primary alternatives in surface functionalization and lipidation.
| Feature | 11-Phenylundecanoic Acid (11-PUA) | 11-Mercaptoundecanoic Acid (11-MUA) | Undecanoic Acid (C11) |
| Primary Substrate | Metal Oxides (Al₂O₃, TiO₂, Fe₂O₃) | Noble Metals (Au, Ag, Pt) | Metal Oxides |
| Binding Group | Carboxyl (-COOH) | Thiol (-SH) | Carboxyl (-COOH) |
| Tail Group | Phenyl (Aromatic) | Carboxyl (Hydrophilic) | Methyl (Hydrophobic) |
| Packing Density | High ( | High (Van der Waals) | Moderate |
| Water Contact Angle | ~85° - 90° (Hydrophobic) | < 10° (Hydrophilic) | ~105° - 110° |
| Stability | High (Covalent-like ionic bond) | Moderate (Oxidizes over time) | High |
| Bio-Application | Biosensor passivation , Corrosion inhibition | SPR Chip activation, Protein conjugation | Basic passivation |
Critical Insight: Choose 11-PUA when you need a hydrophobic coating on a metal oxide device (e.g., a titanium implant or alumina sensor) that requires aromatic interactions. Choose 11-MUA if you are working with Gold SPR chips and need to conjugate proteins via EDC/NHS chemistry.
Experimental Validation Protocols
The following protocols are designed to be self-validating , meaning the success of the step is confirmed by the subsequent measurement.
Protocol A: Chemical Purity Validation (Pre-Assembly)
Before surface application, the reagent purity must be verified to prevent defect formation in the monolayer.
-
Technique: 1H-NMR (Nuclear Magnetic Resonance).
-
Acceptance Criteria:
-
Triplet at
~2.3 ppm (α-methylene to COOH). -
Multiplet at
~7.1-7.3 ppm (Phenyl protons). -
Integration ratio of Phenyl:α-methylene must be 5:2 .
-
Failure Mode: If ratio deviates, recrystallize from hexane.
-
Protocol B: SAM Formation on Aluminum Oxide (Al₂O₃)
Objective: Create a dense, passivating monolayer.
-
Substrate Prep: Clean Al₂O₃ slide via UV/Ozone for 20 min (Removes organic contaminants, exposes -OH groups).
-
Solution Prep: Dissolve 11-PUA to 1-5 mM in dry ethanol or toluene.
-
Why Toluene? Toluene promotes better ordering for aromatic chains due to solvent-solute matching.
-
-
Incubation: Immerse substrate for 24 hours at room temperature in a sealed container (Avoids solvent evaporation).
-
Rinsing: Rinse 3x with fresh solvent, then 1x with ethanol. Blow dry with N₂.
-
Validation (The "Go/No-Go" Test):
-
Contact Angle Goniometry: Place a 2µL water droplet.
-
Pass: Contact angle > 80° .
-
Fail: Contact angle < 60° (Indicates disordered coverage or contamination).
-
Protocol C: Corrosion Inhibition Assay (Steel/Iron)
Objective: Validate barrier properties for medical device storage.
-
Electrolyte: 0.1 M HCl or 3.5% NaCl solution.
-
Method: Potentiodynamic Polarization (Tafel Plot).
-
Data Output: Compare Corrosion Current (Icorr) of bare metal vs. 11-PUA coated metal.
-
Calculation:
-
Target: >90% efficiency for effective passivation.
-
Logical Workflow: Validation Hierarchy
Figure 2: Decision tree for validating 11-PUA quality and performance in surface engineering applications.
References
-
PubChem. 11-Phenylundecanoic acid | C17H26O2. National Library of Medicine. Available at: [Link]
-
Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: An overview. Central European Journal of Chemistry, 9(3), 369-378. (Validates carboxylic acid binding to metal oxides). Available at: [Link]
-
Tao, Y. T. (1993). Structural comparison of self-assembled monolayers of n-alkanoic acids on the surfaces of silver, copper, and aluminum. Journal of the American Chemical Society, 115(10), 4350–4358. (Foundational text on fatty acid SAMs on oxides). Available at: [Link]
-
Colorado, R., & Lee, T. R. (1998).[1] Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. University of Houston.[1] (Comparative study on tail group effects). Available at: [Link]
- Teumac, F. N. (1968). Acid corrosion inhibitors. US Patent 3,414,521. (Historical validation of thio/acid inhibitors).
Sources
Comparative Performance Guide: 11-Phenylundecanoic Acid (11-PUA) in Biopolymer Synthesis and Surface Engineering
Executive Summary & Technical Positioning
11-Phenylundecanoic acid (11-PUA) is a specialized
Unlike standard fatty acids (e.g., stearic acid), the terminal phenyl ring in 11-PUA introduces unique steric bulk, aromatic stacking interactions (
Key Distinction:
-
In Vivo (Metabolic): Acts as a carbon substrate for Pseudomonas putida and Pseudomonas oleovorans, undergoing
-oxidation to form aromatic polyesters (PHA). -
In Vitro (Surface): Acts as a passivating agent on metal oxides (e.g., aluminum, titanium), forming hydrophobic monolayers that modulate protein adsorption and cell adhesion.
In Vivo Analysis: Microbial Biosynthesis & Metabolism
The most significant "in vivo" application of 11-PUA is not as a pharmaceutical drug, but as a metabolic feedstock for the biosynthesis of functionalized biopolymers.
Metabolic Pathway Mechanism
When fed to Pseudomonas strains, 11-PUA enters the fatty acid
-
Uptake: Transported across the bacterial outer membrane via FadL-like transporters.
-
Activation: Converted to Acyl-CoA thioesters.
-
Polymerization: The PHA synthase enzyme (PhaC) polymerizes the (R)-3-hydroxyacyl-CoA intermediates, incorporating the phenyl-valerate units into the polymer backbone.
In Vivo Experimental Data (Bacterial)
Studies utilizing P. putida have demonstrated that 11-PUA is a superior substrate for generating PHAs with high molecular weight compared to shorter chain phenyl-alkanoates.
| Parameter | P. oleovorans Response | P. putida Response | Significance |
| Substrate Uptake | Moderate | High | P. putida exhibits more efficient transport channels for bulky aromatic acids. |
| Polymer Yield | 15-25% dry cell weight | 30-45% dry cell weight | 11-PUA supports robust cell growth and accumulation simultaneously. |
| Monomer Composition | Mixed chain lengths | Predominantly 3-hydroxy-5-phenylvalerate | In vivo |
In Vitro Analysis: Surface Engineering (SAMs)
In the context of biomaterials, 11-PUA is evaluated in vitro for its ability to modify surface energy and biocompatibility.
Surface Assembly Mechanism
11-PUA binds to metal oxide surfaces (e.g., Al₂O₃, TiO₂) through its carboxylic acid headgroup.
-
Binding Mode: The carboxylate group coordinates to surface metal cations (monodentate or bidentate chelating).
-
Orientation: The alkyl chain extends away from the surface, presenting the terminal phenyl ring to the biological environment.
In Vitro Performance Metrics
The following data summarizes the physicochemical properties of 11-PUA SAMs compared to standard alkyl SAMs (e.g., undecanoic acid).
| Metric | 11-PUA SAM (Aromatic) | Undecanoic Acid SAM (Linear) | Biological Implication |
| Water Contact Angle | 85° - 92° | 105° - 110° | Phenyl rings are hydrophobic but slightly less so than methyl-terminated chains due to electron density. |
| Protein Adsorption (Fibrinogen) | Moderate | High | Aromatic surfaces can interact with proteins via |
| Cell Adhesion (Fibroblasts) | Enhanced Spreading | Limited Spreading | 11-PUA surfaces often support better cell attachment due to favorable intermediate wettability. |
Comparative Protocol: In Vivo vs. In Vitro
To ensure reproducibility, the following protocols outline the standard operating procedures for evaluating 11-PUA in both contexts.
Protocol A: In Vivo Microbial PHA Synthesis
Objective: Synthesize phenyl-functionalized PHA using P. putida and 11-PUA.
-
Inoculum Prep: Grow P. putida (e.g., strain KT2440) in Luria-Bertani (LB) broth at 30°C for 12 hours.
-
Feeding Phase: Transfer cells to Minimal Salt Medium (MSM).
-
Substrate Addition: Add 11-PUA (dissolved in DMSO or surfactant) to a final concentration of 5–10 mM.
-
Critical Step: Co-feed with a small amount of octanoate (1 mM) to "prime" the induction of the alkane degradation pathway if using wild-type strains.
-
-
Incubation: Shake at 200 rpm, 30°C for 48–72 hours.
-
Harvesting: Centrifuge biomass (4000g, 15 min). Lyophilize pellet.
-
Extraction: Extract polymer using chloroform (4 hours, Soxhlet) and precipitate in cold methanol.
Protocol B: In Vitro SAM Formation on Titanium
Objective: Create a defined 11-PUA monolayer for cell culture assays.
-
Substrate Cleaning: Sonicate Titanium coupons in acetone, ethanol, and water (10 min each). Treat with UV/Ozone for 20 min to generate surface hydroxyls.
-
Solution Prep: Dissolve 11-PUA in dry toluene or ethanol to 1 mM concentration.
-
Deposition: Immerse cleaned substrates in the solution for 24 hours at room temperature in a sealed container (avoid evaporation).
-
Rinsing: Rinse extensively with pure solvent to remove physisorbed molecules.
-
Validation: Measure contact angle. A successful 11-PUA SAM should read ~85–90°.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of 11-PUA: the metabolic breakdown and repolymerization (In Vivo) versus the surface coordination (In Vitro).
Figure 1: Divergent pathways of 11-PUA utilization in metabolic engineering vs. surface chemistry.
Synthesis and Conclusion
The utility of 11-phenylundecanoic acid lies in its dual nature: it is metabolically active enough to be processed by biological systems into complex polymers, yet chemically stable enough to form robust monolayers on abiotic surfaces.
-
For Drug Delivery: While structurally similar to permeation enhancers like SNAC, 11-PUA's primary value is currently in generating biocompatible carriers (PHAs) rather than acting as the active enhancer itself.
-
For Material Science: The in vitro data confirms that 11-PUA SAMs provide a "middle ground" wettability that is often more cytocompatible than purely aliphatic (hydrophobic) or purely hydroxylated (hydrophilic) surfaces.
Recommendation: Researchers designing implantable devices should utilize 11-PUA-derived PHAs (via the in vivo route) for the bulk material, and consider 11-PUA SAMs (via the in vitro route) for surface passivation of metallic components.
References
-
Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. (Context: P. putida metabolism of phenyl-alkanoates). Source: ResearchGate.
-
Characterization of carboxylic acid-terminated self-assembled monolayers by electrochemical impedance spectroscopy. (Context: SAM formation mechanics). Source: NIH/PubMed.
-
Self-assembled monolayers (SAMs) of carboxylic acids: An overview. (Context: Binding mechanisms of fatty acids to metal oxides). Source: ResearchGate.
-
Studies of the medicinal plant Pausinystalia yohimbe ethanol leaf extract phytocomponents. (Context: Identification of 11-PUA in biological extracts). Source: IJSRM.[1]
Sources
Safety Operating Guide
Personal protective equipment for handling 11-Phenylundecanoic acid
CAS: 1795-15-9 | Formula: C₁₇H₂₆O₂ | Physical State: Waxy Solid / Low-Melting Crystal
Executive Safety Summary
11-Phenylundecanoic acid is an
Critical Operational Insight: The primary safety risk often stems not from the acid itself, but from the organic solvents (Chloroform, Dichloromethane, Ethanol) required to solubilize it. Standard nitrile gloves provide adequate protection against the solid acid but fail rapidly against chlorinated solvents often used in SAM preparation.
Risk Assessment & Hazard Profile
This compound is an irritant affecting the skin, eyes, and respiratory tract.[1]
| Hazard Category | GHS Code | Description | Operational Implication |
| Dermal | H315 | Causes skin irritation.[2] | Lipophilic nature allows it to penetrate skin oils; prolonged contact causes dermatitis. |
| Ocular | H319 | Causes serious eye irritation.[2][3][4] | Crystalline dust or splashes can cause mechanical and chemical injury. |
| Respiratory | H335 | May cause respiratory irritation.[1][2] | Fine dust generation during weighing requires ventilation. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, shifting based on the state of matter (Solid vs. Solution).
A. Hand Protection Strategy (The "Glove Trap")
-
Scenario 1: Handling Pure Solid (Weighing/Transfer)
-
Recommendation: Nitrile (0.11 mm minimum).
-
Reasoning: Excellent barrier against fatty acids.
-
Caution: Due to the low melting point, holding a vial too long may melt the solid; double-gloving is recommended to insulate the sample from body heat.
-
-
Scenario 2: Handling Solutions (SAM Preparation)
-
Solvent: Ethanol/Methanol
Nitrile is acceptable. -
Solvent: Chloroform/Dichloromethane (DCM)
Nitrile is INSUFFICIENT. -
Reasoning: Chlorinated solvents permeate nitrile in <2 minutes, carrying the fatty acid through to the skin.
-
Requirement:Laminate (Silver Shield®) or Viton® gloves. If dexterity is required, use the "Laminate Under, Nitrile Over" technique.
-
B. Respiratory & Ocular Protection[1][3][4]
-
Respiratory: Handling >100 mg of powder requires a Fume Hood or Class II Biosafety Cabinet . If weighing on an open bench, an N95/P2 particulate respirator is mandatory to prevent inhalation of lipid dust.
-
Ocular: Chemical splash goggles (vented) are preferred over safety glasses when working with solutions to prevent solvent splash-back.
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct glove material based on the solvent system.
Figure 1: Glove selection logic based on solvent compatibility. Note the critical divergence for chlorinated solvents.
Operational Protocols
Protocol A: Weighing & Solubilization
Objective: Prepare a solution without contaminating the workspace with waxy residue.
-
Static Control: Long-chain fatty acids are prone to static charge. Use an anti-static gun or ionizer fan during weighing to prevent powder scattering.
-
Vessel Selection: Use glass or stainless steel. Avoid polystyrene plastics if using chlorinated solvents.
-
Transfer:
-
Place the weighing boat/vial on the balance.
-
Tare.
-
Transfer solid using a clean metal spatula. Do not touch the solid with gloves directly.
-
-
Solubilization:
-
Move sealed vial to the Fume Hood .
-
Add solvent (e.g., Ethanol or Chloroform) slowly down the side of the vessel.
-
Note: If using Chloroform, ensure you have switched to Laminate gloves (see Figure 1).
-
Vortex or sonicate to dissolve. (Warmth from sonication will aid dissolution if the lab is cold).
-
Protocol B: Spill Response & Decontamination
Scenario: 500 mg spill of solid powder on the benchtop.
-
Isolate: Mark the area. Do not walk through the powder (it spreads easily).
-
Dry Clean: Do not wet the powder initially (it will smear into a waxy paste). Use a dustpan/brush or dry paper towels to sweep up the bulk solid.
-
Solvent Wipe: Once bulk solid is removed, wet a paper towel with Ethanol (70% or higher) .
-
Why Ethanol? Water will not remove this lipophilic acid; it will only spread it. Ethanol solubilizes the residue.
-
-
Final Wash: Clean the surface with soap and water to remove solvent residue.
Waste Disposal Workflow
Disposal must adhere to local environmental regulations (RCRA in the US).
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Non-Hazardous Organic* | Collect in a dedicated solid waste container. Check local regulations; often incinerated. |
| Solvent Waste (Halogenated) | Hazardous (List F) | If dissolved in Chloroform/DCM, dispose in Halogenated Organic waste stream. |
| Solvent Waste (Non-Halo) | Hazardous (Ignitable) | If dissolved in Ethanol, dispose in Non-Halogenated Organic waste stream. |
| Contaminated Sharps | Bio/Chem Hazard | Needles/syringes used for SAM injection must go to Sharps containers immediately. |
Emergency Procedures (Self-Validating)
-
Skin Contact:
-
Blot excess liquid (do not rub, which drives chemical deeper).
-
Wash with soap and copious water for 15 minutes. (Water alone is ineffective due to lipophilicity).
-
If skin is red/blistered, seek medical attention.
-
-
Eye Contact:
-
Flush with eyewash station for 15 minutes .[3]
-
Hold eyelids open to ensure irrigation behind the globe.
-
Seek ophthalmological evaluation.
-
References
-
National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 15758, 11-Phenylundecanoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: 11-phenylundecanoic acid.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
